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  • Product: 4,5''-Diaminodibenzo-18-crown-6 (catalog # 1216B)
  • CAS: 31352-45-1

Core Science & Biosynthesis

Foundational

4,5''-Diaminodibenzo-18-crown-6: Chemical Properties, Synthesis, and Applications in Advanced Therapeutics and Separation Sciences

Abstract The advent of macrocyclic polyethers initiated a paradigm shift in host-guest chemistry, enabling the highly selective binding of cations within hydrophilic cavities[1]. While standard crown ethers function prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The advent of macrocyclic polyethers initiated a paradigm shift in host-guest chemistry, enabling the highly selective binding of cations within hydrophilic cavities[1]. While standard crown ethers function primarily as passive ionophores, the introduction of reactive functional groups transforms them into versatile building blocks for advanced materials. 4,5''-Diaminodibenzo-18-crown-6 (often referred to as diaminodibenzo-18-crown-6) is a critical derivative that bridges supramolecular chemistry with polymer science. By featuring two primary amine groups, this molecule serves as a reactive monomer capable of being grafted into polymeric networks, aerogels, and targeted drug delivery systems without compromising its intrinsic ion-binding thermodynamics[2][3]. This whitepaper provides an in-depth technical analysis of its chemical properties, synthetic workflows, and applications in modern research.

Physicochemical Properties & Host-Guest Thermodynamics

The core architecture of 4,5''-diaminodibenzo-18-crown-6 consists of an 18-membered ring containing six oxygen atoms, flanked by two benzene rings, each substituted with a primary amine (-NH2)[4]. The hydrophobic exterior provides solubility in organic solvents, while the electron-rich oxygen atoms line a hydrophilic cavity that acts as a multidentate Lewis base[1].

The addition of the amine groups breaks the symmetry of the parent dibenzo-18-crown-6 molecule, providing reactive anchoring points. Crucially, these amine groups are electronically conjugated with the aromatic rings but do not sterically hinder the central polyether cavity, preserving the molecule's ability to coordinate with alkali and alkaline earth metals[2][4].

Quantitative Chemical Data

Table 1: Physicochemical properties and structural specifications of 4,5''-Diaminodibenzo-18-crown-6.

ParameterSpecification
Chemical Name 4,5''-Diaminodibenzo-18-crown-6
CAS Registry Number 31352-45-1 / 31406-52-7[5][6]
Molecular Formula C20H26N2O6
Molecular Weight 390.43 g/mol
Macrocyclic Cavity Diameter 2.6 – 3.2 Å[3]
Primary Cation Affinities K⁺, Cs⁺, Sr²⁺, Na⁺[3]
Reactive Moieties Two primary amines (-NH2)
Physical State Solid (Crystalline)

Synthetic Workflows & Functionalization Strategies

The synthesis of 4,5''-diaminodibenzo-18-crown-6 relies on the electrophilic aromatic substitution of the parent dibenzo-18-crown-6, followed by a controlled reduction. The causality behind the choice of reagents in the reduction step is critical: harsh reducing agents or high-pressure hydrogenolysis can cleave the delicate C-O-C ether linkages of the macrocycle. Therefore, catalytic transfer hydrogenation is the field-proven standard[6].

SynthesisWorkflow A Dibenzo-18-crown-6 (Starting Material) B Nitration (HNO3 / CH3COOH) A->B Electrophilic Aromatic Substitution C 4,5''-Dinitrodibenzo-18-crown-6 (Intermediate) B->C D Catalytic Transfer Hydrogenation (Raney Ni, Hydrazine, 75-80°C) C->D Nitro-to-Amine Reduction E 4,5''-Diaminodibenzo-18-crown-6 (Target Molecule) D->E

Caption: Synthetic workflow for 4,5''-Diaminodibenzo-18-crown-6 via nitration and reduction.

Protocol 1: Synthesis via Catalytic Transfer Hydrogenation

This protocol utilizes hydrazine hydrate as a liquid hydrogen donor, bypassing the hazards of high-pressure H2 gas. Raney Nickel is specifically selected over Palladium on Carbon (Pd/C) to prevent the hydrogenolysis of the macrocyclic ether bonds[6].

Step-by-Step Methodology:

  • Suspension: Suspend 2.0 g (4.4 mmol) of the intermediate dinitrodibenzo-18-crown-6 in 30 mL of N,N-Dimethylformamide (DMF) in a round-bottom flask equipped with a reflux condenser[6].

  • Thermal Activation: Heat the suspension with continuous magnetic stirring to 110°C until the dinitro precursor is fully solubilized[6].

  • Catalyst Addition: Carefully add 1.6 g of active Raney Nickel catalyst to the heated mixture[6]. Caution: Raney Ni is pyrophoric; handle under an inert atmosphere.

  • Reduction: Adjust the temperature to 75–80°C. Add 3.3 g (66 mmol) of hydrazine hydrate dropwise over 30 minutes[6]. The evolution of nitrogen gas indicates the progress of the transfer hydrogenation.

  • Isolation: Once gas evolution ceases, filter the hot mixture through a pad of Celite to remove the Raney Ni catalyst.

  • Purification: Evaporate the DMF mother liquor under reduced pressure. Wash the resulting crude residue with 50 mL of cold ethanol to remove unreacted hydrazine and byproducts, yielding the purified diamine as a crystalline solid[6].

Mechanisms of Cation Selectivity

The binding efficacy of 4,5''-diaminodibenzo-18-crown-6 is governed by the size-match principle between the macrocyclic cavity and the ionic radius of the target guest. The 18-crown-6 cavity possesses a diameter of 2.6 to 3.2 Å[3].

  • Potassium (K⁺): With an ionic diameter of ~2.66 Å, K⁺ fits perfectly within the cavity, resulting in highly stable ion-dipole interactions.

  • Cesium (Cs⁺): Despite having a larger ionic diameter (~3.34 Å), Cs⁺ exhibits significant adsorption energy (-395.72 kJ/mol) with dibenzo-18-crown-6 derivatives due to the flexibility of the macrocycle and favorable desolvation thermodynamics in specific environments, making it a prime target for radiochemical separation[3].

Applications in Advanced Therapeutics & Separation Sciences

The primary utility of the diamino derivative lies in its ability to be polymerized. By reacting the -NH2 groups with diacid chlorides or anhydrides, researchers can create robust polyamides or polyimides that retain the ion-trapping capabilities of the crown ether[2][7].

MechanismApplications A 4,5''-Diaminodibenzo-18-crown-6 (Reactive Monomer) B Host-Guest Complexation (Cavity: 2.6 - 3.2 Å) A->B Ion-Dipole Interactions C Polymer Grafting (via -NH2 groups) A->C Polycondensation (e.g., Polyamides) D Selective Ion Capture (Cs+, K+, Na+) B->D E In Vivo Sodium Scavengers (Hypertension Therapeutics) C->E GI Tract Stability F Composite Aerogels (Radionuclide Remediation) C->F High Surface Area D->E D->F

Caption: Host-guest complexation and polymer grafting pathways for advanced applications.

In Vivo Sodium Ion Scavengers (Drug Delivery)

In the treatment of hypertension, dietary sodium restriction is often poorly adhered to. 4,5''-Diaminodibenzo-18-crown-6 can be utilized to synthesize oral sodium ion scavengers. By polycondensing the diamine with isophthalic or terephthalic acid, a high-molecular-weight polyamide is formed[7].

Causality of Design: The polymer backbone prevents the crown ether from being absorbed through the intestinal mucosa. As the polymer transits the gastrointestinal (GI) tract, the crown ether cavities selectively trap Na⁺ ions from ingested food. The Na⁺-loaded polymer is then excreted safely, effectively reducing systemic sodium absorption without the need for systemic pharmacological intervention[7].

Protocol 2: Fabrication of Crown-Ether Polyamide Scavengers
  • Monomer Preparation: Dissolve equimolar amounts of 4,5''-diaminodibenzo-18-crown-6 and an acid scavenger (e.g., pyridine) in anhydrous N-Methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere.

  • Polycondensation: Cool the reaction vessel to 0–5°C. Slowly add terephthaloyl chloride dropwise. Causality: Using an acid chloride instead of a carboxylic acid drastically increases the electrophilicity of the carbonyl group, driving the step-growth polymerization to high molecular weights at low temperatures, which protects the ether linkages from acid-catalyzed cleavage.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours to ensure maximum chain extension[7].

  • Precipitation: Pour the viscous solution into an excess of rapidly stirring methanol. The crown-ether grafted polyamide will precipitate as a white fibrous solid.

  • Purification: Filter, wash extensively with deionized water to remove pyridine hydrochloride salts, and dry under vacuum at 60°C.

Environmental Remediation: Radionuclide Capture

Beyond therapeutics, the diamino derivative is heavily utilized in nuclear waste management. By grafting 4,5''-diaminodibenzo-18-crown-6 onto graphene oxide and cellulose matrices, researchers have developed composite aerogels with massive surface areas. These aerogels exhibit extraordinary selectivity for capturing radioactive Cesium (¹³⁷Cs⁺) from highly acidic aqueous solutions, outperforming traditional inorganic sorbents[3].

References

  • Abuelgasim Abbaker Abed Elrasoul Mohammed, et al. "Chapter 16 PREPARATION OF SOME LIQUID CRYSTALLINE POLYAMIDES OF DIAMINODIBENZO-18-CROWN-6." ResearchGate. [Link]

  • S. K. Jogani, S. K. Menon & Y. K. Agrawal. "Synthesis and Characterization of a Crown Ether Schiff Base and its Reactivity with Metal Ions." Journal of Coordination Chemistry (Taylor & Francis). [Link]

  • Lin Guo, et al. "Construction of 4,5 '- diaminodibenzo-18-crown-6-grafted graphene cellulose composite aerogel for efficient and selective adsorption of Cs+ from acidic aqueous solution." ResearchGate.[Link]

  • ACS Publications. "Effect of Cation Driven Loading of Dibenzo-18-Crown-6 in Nafion-117 Membrane on the Diffusion and Transport Behavior of Alkali Metal Ions." ACS Publications.[Link]

  • Google Patents. "JPH08127534A - Sodium ion scavenger.

Sources

Exploratory

4,5''-Diaminodibenzo-18-crown-6 molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4,5''-Diaminodibenzo-18-crown-6 For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4,5''-Diaminodibenzo-18-crown-6

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Functionalized Crown Ethers

Crown ethers, first reported by Charles J. Pedersen in 1967, represent a cornerstone of host-guest chemistry and supramolecular science.[1][2] Their cyclic polyether structure forms a pre-organized cavity capable of selectively binding cations, a discovery that contributed to the 1987 Nobel Prize in Chemistry. The parent compound, dibenzo-18-crown-6 (DB18C6), is a semi-rigid macrocycle known for its affinity for potassium and ammonium ions.[1][3]

The introduction of functional groups onto the dibenzo framework, such as the amino groups in 4,5''-Diaminodibenzo-18-crown-6, dramatically expands the utility of this molecular scaffold. These amino groups serve as versatile handles for covalent modification, allowing the crown ether to be integrated into larger systems like polymers, sensors, or molecular clips.[4] Furthermore, they modulate the electronic properties and hydrogen-bonding capabilities of the macrocycle, influencing its conformational behavior and guest-binding affinity. This guide provides a detailed technical analysis of the molecular structure and dynamic conformation of 4,5''-Diaminodibenzo-18-crown-6, offering field-proven insights for its application in research and development.

Part 1: Elucidating the Molecular Architecture

The fundamental structure of 4,5''-Diaminodibenzo-18-crown-6 consists of a central 18-membered ring containing six oxygen atoms, fused to two benzene rings. The amino groups are substituted at the para-positions of each benzene ring relative to the ether linkages.

Core Non-Planarity and Conformation

Unlike the more flexible 18-crown-6, the fused aromatic rings in DB18C6 and its derivatives impart significant structural rigidity.[5] However, the molecule is not planar. Computational and crystallographic studies of analogous structures consistently reveal that the two benzene rings are angled relative to each other, adopting a "V-shaped" or "butterfly" conformation.[6][7] This non-planar arrangement is a critical feature, defining the three-dimensional shape of the central cavity. In the solid state, a tetranitro-substituted analogue of dibenzo-18-crown-6 was shown to have a butterfly conformation with a dihedral angle of 120° between the two phenyl rings.[7]

The polyether chain itself possesses conformational flexibility. Theoretical and spectroscopic studies on the parent DB18C6 in the gas phase have identified two primary conformers: a "boat" form and a "chair" form, with the boat form being dominant.[8] This inherent flexibility allows the molecule to adapt its structure in response to its environment.

The Influence of Amino Group Substitution

The primary structural impact of the 4,5''-diamino substituents is electronic. The amino group is an activating, electron-donating group, which influences the aromatic system's reactivity and can participate in hydrogen bonding. These N-H groups can act as hydrogen bond donors, interacting with solvent molecules or forming intermolecular bridges in the solid state, potentially stabilizing specific packing arrangements. In solution, these groups are key interaction sites for further chemical derivatization.[4]

Part 2: Conformational Dynamics in Solution and Host-Guest Interactions

The conformation of 4,5''-Diaminodibenzo-18-crown-6 is not static but exists in a dynamic equilibrium that is highly sensitive to external factors, particularly solvent polarity and the presence of guest ions.

Solvent-Dependent Conformations

Computational studies on the parent DB18C6 have shown that its ground-state conformation can be influenced by the solvent environment.[3][9] In implicit methanol, for example, the lowest-energy conformer adopts an open, W-shaped structure.[3] For 4,5''-Diaminodibenzo-18-crown-6, polar, protic solvents can engage in hydrogen bonding with both the ether oxygens and the amino groups, influencing the conformational equilibrium of the polyether chain.

Guest-Induced Conformational Reorganization

The most profound conformational changes occur during host-guest complexation. The binding of a cation within the macrocyclic cavity is a process of mutual adaptation. The crown ether reorganizes its structure to maximize coordination with the guest ion.

  • Cation Binding: Upon complexing with alkali metal cations like K⁺ or Na⁺, the ether oxygens turn inward to coordinate with the metal ion. This binding event forces a significant conformational change, often making the crown ether ring more planar and symmetric to optimize the electrostatic interactions.[7][10] The size of the cation dictates its position relative to the mean plane of the oxygen atoms; for instance, Na⁺ sits closer to the plane than the larger K⁺, Rb⁺, and Cs⁺ ions.[7]

  • Ammonium Ion Binding: The crown ether is an excellent host for ammonium ions (R-NH₃⁺), forming stable complexes through a network of hydrogen bonds between the ammonium protons and the ether oxygens.[3] This interaction is foundational to molecular recognition studies and the design of systems that can bind biologically relevant molecules like protonated amino acids.[3][11]

The conformational state of the crown ether is thus intrinsically linked to its function as a molecular receptor.

G Conformational Dynamics of 4,5''-Diaminodibenzo-18-crown-6 cluster_free Free Host in Solution cluster_bound Guest Complexation Free_Boat Boat Conformer (Dominant) Free_Chair Chair Conformer Free_Boat->Free_Chair Dynamic Equilibrium Bound_Complex Organized Complex (e.g., with K⁺ or NH₄⁺) Free_Boat->Bound_Complex Binding Event (Conformational Change) Bound_Complex->Free_Boat Guest Release Guest Guest Ion (e.g., K⁺) Guest->Bound_Complex

Caption: Conformational equilibrium and guest-induced reorganization.

Part 3: Spectroscopic and Analytical Characterization

A multi-technique approach is essential for a comprehensive understanding of the structure and behavior of 4,5''-Diaminodibenzo-18-crown-6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure and dynamics of this molecule in solution.

  • ¹H NMR: The proton spectrum provides a detailed fingerprint. The aromatic protons appear as distinct signals, with their chemical shifts and coupling patterns confirming the substitution pattern. The protons of the polyether chain typically appear as a complex series of multiplets due to their diastereotopic nature and conformational averaging. Upon guest binding, significant chemical shift changes are observed for both the aromatic and ether protons, providing direct evidence of the host-guest interaction.[3][12]

  • ¹³C NMR: The carbon spectrum complements the proton data, confirming the number of unique carbon environments in the molecule.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
  • IR Spectroscopy: Provides confirmation of functional groups. Key vibrational bands include the N-H stretches of the primary amine (typically ~3300-3500 cm⁻¹), aromatic C-H and C=C stretches, and the characteristic strong, broad C-O-C stretching band of the ether linkages (~1100-1250 cm⁻¹).[6][13] Shifts in the C-O-C band can indicate the conformational changes associated with cation complexation.

  • UV-Vis Spectroscopy: The two benzene rings produce strong absorptions in the UV region. The electron-donating amino groups cause a bathochromic (red) shift compared to the unsubstituted DB18C6. This property is particularly useful for quantifying host-guest binding, as complexation often leads to perturbations in the electronic environment of the chromophores, resulting in observable spectral changes.[4][6]

Technique Key Observables for 4,5''-Diaminodibenzo-18-crown-6 Insights Gained
¹H NMR Aromatic proton signals (6-7 ppm), complex ether proton multiplets (3.5-4.5 ppm). Chemical shift changes upon titration with a guest.Confirmation of structure, conformational dynamics in solution, determination of binding constants.
IR N-H stretches (~3300-3500 cm⁻¹), strong C-O-C ether stretch (~1100-1250 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹).Functional group identification, evidence of hydrogen bonding and guest coordination.
UV-Vis Strong π-π* transitions from the aromatic rings. Spectral shifts upon addition of a guest ion.Confirmation of the conjugated system, used in titration experiments to determine binding affinity.
DFT Modeling Optimized geometries, relative conformer energies, predicted vibrational frequencies, calculated binding energies.Understanding of conformational preferences, corroboration of experimental data, prediction of host-guest interaction strength.[6][14]

Part 4: Experimental Protocol - NMR Titration for Binding Constant Determination

The trustworthiness of any claim regarding host-guest interaction lies in its quantitative validation. NMR titration is a robust method to determine the association constant (Kₐ) between a host and a guest.

Objective: To determine the 1:1 binding constant between 4,5''-Diaminodibenzo-18-crown-6 and an ammonium salt (e.g., NH₄PF₆) in solution.

Methodology:

  • Preparation:

    • Prepare a stock solution of the host (4,5''-Diaminodibenzo-18-crown-6) of known concentration (e.g., 1.0 mM) in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Prepare a stock solution of the guest (e.g., NH₄PF₆) of a significantly higher concentration (e.g., 25 mM) in the same deuterated solvent.

  • Initial Spectrum:

    • Transfer a precise volume (e.g., 500 µL) of the host stock solution to an NMR tube.

    • Acquire a high-resolution ¹H NMR spectrum. This is the spectrum of the "free" host (0 guest equivalents).

  • Titration:

    • Add a small, precise aliquot of the guest stock solution to the NMR tube (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 3.0, 5.0, 10.0 molar equivalents).

    • After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.

  • Data Analysis:

    • Identify a host proton signal that shows a significant chemical shift change (Δδ) upon addition of the guest. Aromatic protons are often good reporters.

    • Plot the change in chemical shift (Δδ) versus the molar ratio of [Guest]/[Host].

    • Fit the resulting binding isotherm to a 1:1 binding equation using non-linear regression analysis software. This analysis will yield the association constant (Kₐ).

G Workflow: NMR Titration for Binding Analysis P1 Step 1: Prepare Host & Guest Stock Solutions (Known Concentrations) P2 Step 2: Acquire ¹H NMR of Free Host P1->P2 P3 Step 3: Add Incremental Equivalents of Guest P2->P3 P4 Step 4: Acquire ¹H NMR After Each Addition P3->P4 Loop for each aliquot P4->P3 P5 Step 5: Plot Δδ vs. [G]/[H] P4->P5 P6 Step 6: Non-Linear Fit to Binding Isotherm P5->P6 P7 Result: Determine Association Constant (Kₐ) P6->P7

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Foundational

Structural and Spectroscopic Validation of 4,5''-Diaminodibenzo-18-crown-6: A Senior Scientist’s Guide to Orthogonal Characterization

Executive Rationale In the realm of supramolecular chemistry and advanced drug delivery systems, 4,5''-Diaminodibenzo-18-crown-6 (often referred to as the trans-diaminodibenzo-18-crown-6 isomer) serves as a critical buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale

In the realm of supramolecular chemistry and advanced drug delivery systems, 4,5''-Diaminodibenzo-18-crown-6 (often referred to as the trans-diaminodibenzo-18-crown-6 isomer) serves as a critical building block. Its unique architecture—combining a cation-chelating polyether cavity with two reactive primary amine handles—makes it an ideal precursor for Schiff base ligands, polymerizable acrylamides, and targeted radiopharmaceutical chelators,[1].

However, as a Senior Application Scientist, I must emphasize that the structural validation of this macrocycle cannot rely on a single data point. The electron-donating effects of the amine groups, coupled with the conformational flexibility of the crown ether ring, present unique analytical challenges. This whitepaper outlines an orthogonal, self-validating approach to the synthesis and spectroscopic characterization (NMR, FT-IR, MS) of 4,5''-Diaminodibenzo-18-crown-6, detailing not just the how, but the critical why behind each methodological choice.

Orthogonal Validation Strategy Workflow

To ensure absolute scientific integrity, our characterization workflow relies on three distinct pillars of validation: electronic environment mapping (NMR), vibrational mode confirmation (FT-IR), and exact mass verification (ESI-MS).

G cluster_0 Synthesis & Isolation cluster_1 Orthogonal Spectroscopic Validation DB18C6 Dibenzo-18-crown-6 Nitration Nitration (HNO3 / AcOH) DB18C6->Nitration Dinitro 4,5''-Dinitro-DB18C6 Nitration->Dinitro Reduction Reduction (Pd/C, N2H4) Dinitro->Reduction Diamine 4,5''-Diamino-DB18C6 Reduction->Diamine NMR 1H & 13C NMR (DMSO-d6) Validate Electronic Structure Diamine->NMR FTIR FT-IR (KBr Pellet) Validate Functional Groups Diamine->FTIR MS ESI-MS (Positive Mode) Validate Exact Mass Diamine->MS

Fig 1. Synthesis and orthogonal spectroscopic validation of 4,5''-Diaminodibenzo-18-crown-6.

Quantitative Data Synthesis

The following tables summarize the benchmark spectroscopic data required to validate the purity and structural integrity of 4,5''-Diaminodibenzo-18-crown-6,[2],[3].

Table 1: High-Resolution NMR Assignments (500 MHz / 100 MHz, DMSO-d6)
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationStructural Assignment
1H 6.65Doublet (d), J = 8.4 Hz2HAromatic C-H (ortho to ether)
1H 6.27Doublet (d), J = 2.2 Hz2HAromatic C-H (ortho to amine)
1H 6.09Doublet of doublets (dd), J = 8.4, 2.4 Hz2HAromatic C-H (meta to ether)
1H 4.52Broad Singlet (s)4HPrimary Amine (-NH2)
1H 4.03 - 3.94Multiplet (m)8HCrown Ether (-CH2-O-Ar)
1H 3.85 - 3.77Multiplet (m)8HCrown Ether (-CH2-O-CH2-)
13C 149.7, 143.9Singlets4CAromatic C-O (ipso)
13C 139.6Singlet2CAromatic C-N (ipso)
13C 116.1, 105.8, 101.1Singlets6CAromatic C-H
13C 69.9, 69.6, 69.5, 68.2Singlets8CAliphatic Crown Ether C-O
Table 2: Key FT-IR Vibrational Frequencies (KBr Pellet)
Wavenumber (cm⁻¹)Peak Shape / IntensityVibrational Mode Assignment
3417, 3346Sharp, DoubletPrimary Amine (-NH2) asymmetric/symmetric stretch
3225Broad, MediumN-H overtone / Hydrogen bonding network
3088WeakAromatic C-H stretch
2917, 2868MediumAliphatic C-H stretch (Crown ether backbone)
1591, 1516Strong, SharpAromatic C=C bending
1267, 1174StrongAromatic ether (Ar-O-C) asymmetric stretch
1077StrongAliphatic ether (C-O-C) symmetric stretch

Methodological Framework: Self-Validating Protocols

To guarantee reproducibility, the following protocols have been engineered with built-in causality and self-validating checkpoints.

Protocol A: Synthesis and Isolation

Objective: Convert 4,5''-dinitrodibenzo-18-crown-6 to the target diamine while preserving the delicate polyether macrocycle[2].

  • Reaction Setup: Suspend 5.0 g of 4,5''-dinitrodibenzo-18-crown-6 and 0.3 g of 10% Pd/C catalyst in 50 mL of absolute ethanol under a strict N2 atmosphere.

    • Causality: Absolute ethanol is chosen because it effectively solubilizes the highly polar diamine product at reflux temperatures while keeping the heterogeneous Pd/C catalyst suspended.

  • Reduction: Add hydrazine hydrate dropwise while stirring vigorously. Reflux the mixture for 40 hours.

    • Causality: Hydrazine is utilized instead of harsh acidic reductants (like SnCl2/HCl) to prevent the acid-catalyzed cleavage of the crown ether linkages.

    • Self-Validation: The immediate, steady evolution of N2 gas serves as a visual, real-time confirmation that the catalytic reduction of the nitro groups is actively occurring.

  • Isolation: Hot-filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Causality: Hot filtration is mandatory; the diamine product will rapidly crystallize if the solution temperature drops below 50°C.

  • Purification: Cool the filtrate to 0°C to induce precipitation. Recrystallize the resulting white solid from ethanol (Yield ~82%, mp 183-184 °C).

Protocol B: NMR Sample Preparation and Acquisition

Objective: Elucidate the electronic environment of the molecule without spectral interference from aggregation[3].

  • Solvent Selection: Dissolve 15 mg of the purified diamine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: Do not use CDCl3. The free primary amine groups engage in massive intermolecular hydrogen bonding, which severely limits solubility in non-polar halogenated solvents and causes extreme line-broadening. DMSO-d6 disrupts these hydrogen bonds, yielding sharp, highly resolved multiplets.

  • Acquisition: Acquire 1H NMR at 500 MHz and 13C NMR at 100 MHz at 298 K.

  • Self-Validation: Integrate the broad singlet at δ 4.52. In a pure sample, this peak must integrate to exactly 4.0 relative to the 16 combined crown ether protons (δ 3.77-4.03). Any deviation indicates incomplete reduction or the presence of residual water (which appears at δ 3.33 in DMSO).

Protocol C: FT-IR Analysis

Objective: Confirm the functional group transformation from nitro to amine.

  • Matrix Preparation: Grind 2 mg of the analyte with 200 mg of anhydrous KBr.

    • Causality: KBr must be dried at 110°C overnight prior to use. Residual moisture in the KBr will produce a massive, broad -OH stretch at ~3400 cm⁻¹, completely masking the critical, diagnostic -NH2 doublet at 3417 and 3346 cm⁻¹.

  • Pelletization: Press the mixture into a translucent pellet using a hydraulic press at 10 tons of pressure for 2 minutes.

  • Self-Validation: Scan from 4000 to 400 cm⁻¹. The protocol validates the success of Protocol A by verifying the absolute absence of the symmetric and asymmetric -NO2 stretches (typically found at ~1520 cm⁻¹ and ~1340 cm⁻¹).

Protocol D: ESI-MS Exact Mass Confirmation

Objective: Verify the intact molecular weight of the macrocycle[1].

  • Sample Prep: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid.

    • Causality: Formic acid is critical as it facilitates the protonation of the primary amine groups, ensuring a robust[M+H]⁺ signal. Electrospray Ionization (ESI) is chosen over MALDI to prevent low-mass matrix interference.

  • Acquisition: Inject into the ESI source operating in positive ion mode.

  • Self-Validation: The base peak must appear at m/z 391.18 ([M+H]⁺). However, the ultimate self-validating signature of a crown ether in MS is the secondary diagnostic peak at m/z 413.16 ([M+Na]⁺). The 18-crown-6 cavity has an exceptionally high affinity for trace sodium ions in the glassware/solvents; observing this adduct confirms the macrocyclic cavity is intact and functionally active.

References

  • USE OF AMIDE COUPLING REAGENTS IN THE SYNTHESIS OF "POLYMERIZABLE" DIACRYLAMIDE DERIVATIVES OF DIBENZO CROWN ETHER. amazonaws.com.

  • 31406-52-7 | Diaminodibenzo-18-crown-6 | Ethers. ambeed.com. 2

  • Synthesis and Characterization of a Crown Ether Schiff Base and its Reactivity with Metal Ions. tandfonline.com. 1

  • Probing the supramolecular features via π–π interaction of a di-iminopyrene-di-benzo-18-crown-6-ether compound: experimental and theoretical study. nih.gov.3

Sources

Foundational

Elucidating the Dynamic Landscape: A Technical Guide to the Conformational Analysis of Diaminodibenzo-18-Crown-6 Isomers

Executive Overview Diaminodibenzo-18-crown-6 (DADB18C6) is a critical macrocyclic building block in supramolecular chemistry. By functionalizing the classic dibenzo-18-crown-6 framework with amine moieties, researchers c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Diaminodibenzo-18-crown-6 (DADB18C6) is a critical macrocyclic building block in supramolecular chemistry. By functionalizing the classic dibenzo-18-crown-6 framework with amine moieties, researchers can synthesize advanced polyamides, responsive Schiff base chemosensors, and complex polyrotaxanes ()[1][2]. However, the synthesis of this macrocycle inherently yields a mixture of geometric isomers—primarily the cis (4',4'') and trans (4',5'') configurations.

As a Senior Application Scientist, I emphasize that the spatial orientation of these amino groups profoundly dictates both the topology of downstream polymers and the ion-dipole binding efficiency of the polyether cavity. This whitepaper provides a self-validating, field-proven framework for the isolation, spectroscopic elucidation, and computational analysis of DADB18C6 isomers.

Causality in Synthesis and Isomeric Segregation

The synthesis of DADB18C6 is a sequential two-step process. First, electrophilic aromatic substitution (nitration) of dibenzo-18-crown-6 using HNO₃ in glacial acetic acid yields a mixture of dinitro-isomers ()[3]. The regioselectivity is governed by the electron-donating ether oxygen atoms, which direct the nitro groups to the para positions relative to the ether linkages. Subsequently, catalytic hydrogenation (e.g., using Pd/C with hydrazine hydrate or Raney Nickel under pressurized H₂) reduces the dinitro intermediates to the corresponding diamines[4].

The Separation Challenge: The cis and trans isomers of DADB18C6 exhibit nearly identical IR and UV-Vis spectra due to their identical chromophores[3]. However, their differing molecular symmetries result in distinct crystal lattice packing energies, manifesting as different melting points and solubilities. Fractional recrystallization is the standard method used to isolate these geometric isomers[3].

G A Dibenzo-18-crown-6 (Starting Material) B Nitration (HNO3 / AcOH) Yields Dinitro-Isomers A->B C Reduction (Pd/C, H2) Yields Diamino-Isomers B->C D Crude DADB18C6 (cis/trans mixture) C->D E Fractional Recrystallization (Toluene / DMF) D->E F cis-Diaminodibenzo-18-crown-6 E->F G trans-Diaminodibenzo-18-crown-6 E->G

Workflow for the synthesis and separation of DADB18C6 isomers.

Protocol A: Fractional Separation of cis/trans-DADB18C6
  • Dissolution: Suspend 10 g of the crude DADB18C6 isomer mixture in 150 mL of boiling toluene.

  • Hot Filtration: Filter the solution rapidly while hot to remove any oxidized polymeric byproducts or residual catalyst.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature at a rate of 5°C/hour.

    • Causality: Slow cooling promotes the selective crystallization of the less soluble isomer by maintaining the system near the metastable zone, actively preventing the co-precipitation of the mixed isomers.

  • Isolation: Filter the first crop of crystals (typically the trans isomer).

  • Concentration: Concentrate the mother liquor under reduced pressure to 50% volume and cool to 4°C to precipitate the more soluble cis isomer.

Conformational Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary diagnostic tool for evaluating the time-averaged solution conformations of the macrocycle.

  • ¹H NMR: The polyether ring protons typically appear as complex multiplets between 3.8 and 4.3 ppm. The symmetry of the cis vs. trans isomers subtly alters the magnetic environment of the ethyleneoxy units, allowing for qualitative differentiation.

  • ¹³C NMR: Quantitative ¹³C NMR is critical for determining the exact isomer ratio in the crude mixture prior to separation. The aliphatic carbons of the crown ether structure typically resonate around 69.5 ppm, while the aromatic carbons show distinct shifts ()[5]. Integrating these specific carbon signals provides a highly accurate confirmation of the ~1:1 isomer ratio in unpurified batches[5].

Computational Analysis: DFT and Solvation Modeling

Experimental data must be corroborated by high-level quantum mechanical calculations to map the Potential Energy Surface (PES). Density Functional Theory (DFT) is the gold standard for this workflow.

Functional and Basis Set Selection: We employ the PBE0 functional coupled with the 6-311+G(d,p) basis set[6].

  • Causality: PBE0 incorporates 25% exact Hartree-Fock exchange, effectively mitigating the self-interaction error inherent in pure GGA functionals. This is crucial for accurately modeling the non-covalent lone-pair repulsions between the six ether oxygens in the macrocyclic cavity. The addition of diffuse functions ("+") is mandatory to accurately describe the electron density of the highly electronegative oxygen atoms[6].

Solvation Effects: The conformation of crown ethers is highly dependent on the dielectric constant of the medium. The Polarizable Continuum Model (PCM) is used to simulate solvents like ethanol or toluene. Calculations reveal that the two position isomers (often denoted as i1 and i2) have a minute energy difference of approximately 0.42 kcal/mol, explaining why they co-crystallize so readily[6].

G S1 Initial 3D Modeling (cis & trans) S2 Conformational Search (MMFF94s) S1->S2 S3 Geometry Optimization (PBE0/6-311+G(d,p)) S2->S3 S4 Frequency Calc (Minima Check) S3->S4 S5 Solvation Modeling (PCM) S4->S5 S6 Property Extraction (NMR, Dipole) S5->S6

Computational workflow for the conformational analysis of DADB18C6 using DFT.

Protocol B: DFT Conformational Search Workflow
  • Initial 3D Modeling: Construct the cis and trans geometries using a molecular builder.

  • Conformational Search: Execute a stochastic conformational search using the MMFF94s force field to generate a library of >100 conformers.

    • Causality: The macrocyclic ring is highly flexible; starting DFT from a single arbitrary geometry guarantees trapping in a local, rather than global, minimum.

  • Geometry Optimization: Submit the lowest-energy conformers (within a 5 kcal/mol window) to DFT optimization at the PBE0/6-311+G(d,p) level using the PCM solvation model[6].

  • Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries. The absence of imaginary frequencies validates that the structure is a true local minimum on the PES.

  • Property Extraction: Extract the dipole moments, zero-point corrected energies, and theoretical NMR shielding tensors.

Quantitative Data Summaries

The following tables summarize the theoretical and experimental parameters critical for validating the conformational states of DADB18C6 isomers.

Table 1: Thermodynamic and Electronic Properties (DFT: PBE0/6-311+G(d,p))

PropertyIsomer 1 (i1)Isomer 2 (i2)Delta (Δ) / Notes
Relative Energy Stability Base (0.00 kcal/mol)-0.42 kcal/moli2 is marginally more stable[6].
Calculated Dipole Moment 4.59 D4.52 DMinor variance complicates chromatographic separation[6].
Cavity Geometry Puckered / Anti-parallelExtendedDictates metal-ion binding kinetics.

Table 2: Representative ¹³C NMR Chemical Shifts (in DMSO-d6)

Carbon EnvironmentChemical Shift Range (ppm)Diagnostic Value
Polyether Aliphatic (C-O-C) ~68.0 – 71.0 ppmConfirms integrity of the 18-crown-6 macrocyclic ring[5].
Aromatic (C-NH₂) ~140.0 – 145.0 ppmValidates successful reduction of the dinitro precursor.
Aromatic (C-O) ~148.0 – 152.0 ppmAnchoring points of the crown ether to the benzene rings.

References

  • Title: Probing the supramolecular features via π–π interaction of a di-iminopyrene-di-benzo-18-crown-6-ether compound: experimental and theoretical study Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis of Isomeric Dinitro and Diamino Derivatives of Polycyclic Crown Ethers: Dibenzo-18-crown-6 and Dibenzo-24-crown-8 Source: Russian Journal of General Chemistry / ResearchGate URL: [Link]

  • Title: Polyamide Pseudorotaxanes, Rotaxanes, and Catenanes Based on Bis(5-carboxy-1,3-phenylene)-(3x+2)-crown-x Ethers Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Synthesis and Characterization of a Crown Ether Schiff Base and its Reactivity with Metal Ions Source: Journal of Coordination Chemistry (Taylor & Francis) URL: [Link]

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Exploratory

Stability and Degradation of 4,5''-Diaminodibenzo-18-crown-6: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the stability and degradation pathways of 4,5''-Diaminodibenzo-18-crown-6. Tailored for researchers, scientists, and drug development professionals, this document...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the stability and degradation pathways of 4,5''-Diaminodibenzo-18-crown-6. Tailored for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with practical, field-proven insights to offer a thorough understanding of the molecule's behavior under various stress conditions.

Introduction: The Unique Chemistry of 4,5''-Diaminodibenzo-18-crown-6

4,5''-Diaminodibenzo-18-crown-6 is a specialized macrocyclic polyether that integrates the cation-complexing ability of the dibenzo-18-crown-6 backbone with the reactive and functionalizable nature of two aromatic amine groups. This unique combination makes it a molecule of significant interest in supramolecular chemistry, drug delivery systems, and as a versatile building block for more complex molecular architectures. However, the very features that make it attractive—the electron-rich aromatic amines and the polyether ring—are also the sources of its potential instability. Understanding the factors that govern its degradation is paramount for its effective application, ensuring the integrity, safety, and efficacy of any system in which it is incorporated.

The stability of this molecule is not a monolithic property but rather a dynamic interplay of its structural components with its environment. The crown ether moiety, while generally stable, can be susceptible to acidic hydrolysis under harsh conditions. More significantly, the aromatic amine groups are prone to oxidation and photodegradation, which are often the primary drivers of its degradation. This guide will delve into these degradation pathways, offering a mechanistic understanding and providing robust protocols for their investigation.

Core Molecular Stability: A Tale of Two Moieties

The overall stability of 4,5''-Diaminodibenzo-18-crown-6 can be best understood by considering the individual contributions of its two primary structural components: the dibenzo-18-crown-6 macrocycle and the aromatic amine functional groups.

The Dibenzo-18-crown-6 Backbone

The dibenzo-18-crown-6 core is a relatively robust structure. The ether linkages are generally resistant to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions, protonation of the ether oxygens can facilitate nucleophilic attack by water, leading to ring-opening. This is generally considered a slow process and requires forcing conditions. The aromatic rings are also quite stable, though they can undergo electrophilic substitution reactions if exposed to strong electrophiles.

The Aromatic Amine Groups: The Epicenter of Reactivity

The primary routes of degradation for 4,5''-Diaminodibenzo-18-crown-6 are centered around the two aromatic amine groups. Aromatic amines are well-known to be susceptible to several degradation pathways:

  • Oxidative Degradation: This is often the most significant degradation pathway. The nitrogen lone pair makes the aromatic ring highly activated and susceptible to oxidation. The presence of oxygen, transition metal ions, and exposure to light can initiate radical-mediated reactions.[1] The initial step is often the formation of a radical cation, which can then undergo a variety of reactions, including dimerization to form colored azo compounds, or further oxidation to form nitroso and nitro derivatives.[2] The presence of peroxides or other oxidizing agents will accelerate this process significantly.

  • Photodegradation: Aromatic amines can absorb UV light, leading to their excitation and subsequent degradation.[3] This can occur through direct photolysis or through photosensitized reactions. The degradation products are often complex and can include polymerized materials. The color of a sample of 4,5''-Diaminodibenzo-18-crown-6 may darken upon exposure to light, which is a common indicator of aromatic amine degradation.

  • pH-Dependent Degradation: The basicity of the aromatic amine groups (pKa of the conjugate acid is typically around 4-5) means that their protonation state is dependent on the pH of the environment.[4] In acidic solutions, the amine groups will be protonated to form ammonium salts. This protonation can influence the molecule's susceptibility to other degradation pathways. For instance, protonation can decrease the electron-donating ability of the amine group, potentially slowing down some oxidative reactions. Conversely, in alkaline conditions, the free amine is more susceptible to oxidation.[3]

Key Factors Influencing Stability

The stability of 4,5''-Diaminodibenzo-18-crown-6 is not an intrinsic constant but is heavily influenced by its environment. The following table summarizes the key factors and their likely impact on the molecule's stability.

FactorEffect on StabilityMechanistic Rationale
pH Decreased stability in highly acidic or alkaline conditions.In acidic media, the ether linkages can be slowly hydrolyzed. In alkaline media, the deprotonated amine is more susceptible to oxidation.[3][5]
Temperature Increased temperature accelerates degradation.Provides the activation energy for degradation reactions such as hydrolysis and oxidation.
Light UV and visible light can cause significant degradation.Aromatic amines are chromophores that can absorb light energy, leading to photochemical reactions and the formation of colored degradants.[6]
Oxygen The presence of oxygen is a major driver of degradation.Aromatic amines are readily oxidized, a process that is often initiated by radical mechanisms involving oxygen.[1]
Metal Ions Transition metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidation.Metal ions can facilitate electron transfer reactions, promoting the formation of reactive radical species.[1]
Solvent The nature of the solvent can influence reaction rates and pathways.Solvent polarity can affect the stability of intermediates and transition states in degradation reactions.

Predicted Degradation Pathways

G A 4,5''-Diaminodibenzo-18-crown-6 B Oxidation A->B O2, Metal Ions, Peroxides C Photodegradation A->C UV/Vis Light D Acid Hydrolysis A->D Strong Acid, Heat E Azo-dimer (colored) B->E F Nitroso/Nitro derivatives B->F G Polymerized products C->G H Ring-opened products D->H G cluster_0 Forced Degradation Studies cluster_1 Analysis A Stock Solution of 4,5''-Diaminodibenzo-18-crown-6 B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H2O2) A->D F Photodegradation (UV/Vis Light) A->F H HPLC-UV/MS Analysis (Quantification and Identification) B->H C->H D->H E Thermal Degradation (Heat, Solid State) E->H F->H G Solid Sample G->E I Preparative HPLC (Isolation of Degradants) H->I J NMR Spectroscopy (Structural Elucidation) I->J

Caption: Experimental workflow for forced degradation studies of 4,5''-Diaminodibenzo-18-crown-6.

Analytical Methodologies for Stability Assessment

The development of a robust, stability-indicating analytical method is critical for accurately assessing the degradation of 4,5''-Diaminodibenzo-18-crown-6.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for stability studies. A well-developed HPLC method should be able to separate the parent compound from all its degradation products.

  • Column: A C18 reversed-phase column is generally a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water is typically used. The addition of a buffer (e.g., ammonium formate or formic acid for MS compatibility) is often necessary to ensure good peak shape and reproducibility.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can provide UV spectra of the peaks, which can help in identifying and tracking degradation products.

Mass Spectrometry (MS)

Coupling HPLC to a mass spectrometer provides invaluable information for the identification of unknown degradation products. [7]High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the unambiguous structural elucidation of key degradation products, isolation followed by NMR spectroscopy is the gold standard. [8]1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments can provide detailed information about the chemical structure of the degradants.

Conclusion and Recommendations

The stability of 4,5''-Diaminodibenzo-18-crown-6 is a critical parameter that dictates its utility in various scientific and industrial applications. This guide has outlined the key factors influencing its stability and the probable degradation pathways, with a strong emphasis on the reactivity of the aromatic amine functionalities. The primary degradation routes are expected to be oxidation and photodegradation, leading to the formation of colored byproducts and potentially polymerized material.

For researchers and developers working with this molecule, the following recommendations are crucial:

  • Storage: Store 4,5''-Diaminodibenzo-18-crown-6 in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative and photodegradation.

  • Formulation: When formulating solutions, consider the use of antioxidants and light-protective packaging. The pH of the formulation should be carefully controlled to a range that minimizes degradation.

  • Stability Testing: Conduct comprehensive forced degradation studies as outlined in this guide to develop a thorough understanding of the molecule's stability profile in the context of its intended application. This will enable the development of robust, stability-indicating analytical methods, which are essential for quality control and regulatory compliance.

By adhering to these principles and employing the systematic experimental approaches described herein, researchers can ensure the reliable and effective use of 4,5''-Diaminodibenzo-18-crown-6 in their work.

References

  • Mirkhani, V., et al. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY Ag-TIO2 PHOTOCATALYST. Journal of the Iranian Chemical Society, 6(4), 800-807. [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. [Link]

  • Li, H., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(16), 3374-3380. [Link]

  • Li, P., et al. (2017). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. New Journal of Chemistry, 41(21), 12845-12851. [Link]

  • Wang, Y., et al. (2022). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences, 119(15), e2119001119. [Link]

  • Dubois, G., et al. (2000). Organic–inorganic hybrid materials. Preparation and properties of dibenzo-18-crown-6 ether-bridged polysilsesquioxanes. Journal of Materials Chemistry, 10(4), 933-941. [Link]

  • LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]

  • Wishart, G., et al. (2024). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

  • Al-Absi, R. S., et al. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]

  • Lepaumier, H., et al. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research, 48(20), 9061-9067. [Link]

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  • Reed, Z. D., et al. (2026). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Reusch, W. (n.d.). Chapter 22 Notes - Amines. Michigan State University Department of Chemistry. [Link]

  • D'Acunzo, F., et al. (2018). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Catalysts, 8(11), 505. [Link]

  • Komilova, N., et al. (2024). Synthesis of carbonyl compounds dibenzo-18-crown-6 by the Grinard reaction. BIO Web of Conferences, 126, 01002. [Link]

  • Sexton, A., & Rochelle, G. (2025). Oxidative degradation mechanisms for amines in flue gas capture. ResearchGate. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Grellmann, K. H., & Tauer, E. (1973). The photo-oxidation of an aromatic amine studied by flash photolysis. Proceedings of the Royal Society of London. A. Mathematical and Physical Sciences, 335(1601), 157-170. [Link]

  • Shinde, S. L., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-9. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Council for Harmonisation. [Link]

  • Gibson, H. W. (1989). Chapter II Crown Ethers. VTechWorks. [Link]

  • De Laurentiis, E., et al. (2026). A general equation for the photodegradation kinetics of aromatic amines in lake water. Journal of Environmental Chemical Engineering. [Link]

  • Kalaj, B. N. (2021). NMR Applications to Study Natural Product Biosynthesis and Biodegradation. eScholarship, University of California. [Link]

  • Gokel, G. W. (1987). DESIGN AND SYNTHESIS OF BENZO-I8-CROWN-6 CARBOXYLIC ACIDS AND DIAZADIBENZO CROWN ETHERS AND LARIAT ETHERS WITH NEUTRAL AND PROTO. University of Miami. [Link]

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  • Alsante, K. M., et al. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Outsourcing. [Link]

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  • Kulkarni, S. (2018). forced degradation studies: regulatory considerations and implementations in analytical method development and. European Journal of Pharmaceutical and Medical Research, 5(10), 159-166. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing Procedure. ResolveMass Laboratories Inc.. [Link]

  • Pedersen, C. J. (1978). dicyclohexyl-18-crown-6 polyether. Organic Syntheses. [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • SIELC Technologies. (n.d.). Separation of B18C6-BENZO CROWN ETHER on Newcrom R1 HPLC column. SIELC. [Link]

  • Sztojkov-Ivanov, A., et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(15), 4647. [Link]

  • Wu, H., et al. (2023). Nuclear magnetic resonance (NMR) spectroscopy structures of designed synthetic peptide and polypeptide macrocycles with rigid folds. ResearchGate. [Link]

  • Wang, F., & Van Berkel, G. J. (1998). Evaluation of Crown Ether Complexation for Elemental Electrospray Mass Spectrometry. Analytical Chemistry, 70(18), 3929-3934. [Link]

  • Assemat, G., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1779. [Link]

  • Siu, K. W. M., et al. (2000). Liquid Chromatography/Electrospray Mass Spectrometry of Organoselenium Compounds with Postcolumn Crown Ether Complexation. Analytical Chemistry, 72(15), 3505-3510. [Link]

  • Mallagaray, A., et al. (2019). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Biophysical Journal, 116(3), 441-451. [Link]

  • Takayanagi, T., et al. (2001). Analysis of complex formation between crown ethers and potassium ion by determining retention factors in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 932(1-2), 165-170. [Link]

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Protocols & Analytical Methods

Method

Application Note: Functionalization of 4,5''-Diaminodibenzo-18-crown-6 for Advanced Sensor Development

Target Audience: Researchers, materials scientists, and drug development professionals specializing in supramolecular chemistry, environmental monitoring, and diagnostic sensor design. Executive Summary & Mechanistic Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals specializing in supramolecular chemistry, environmental monitoring, and diagnostic sensor design.

Executive Summary & Mechanistic Rationale

The development of highly selective chemosensors and adsorbent materials relies heavily on the precise molecular recognition capabilities of macrocyclic hosts[1]. Among these, 4,5''-Diaminodibenzo-18-crown-6 (DA-DB18C6) stands out as a highly versatile building block. The inherent cavity size of the dibenzo-18-crown-6 (DB18C6) ether core (2.6–3.2 Å) provides exceptional geometric complementarity for specific cations, most notably Cesium (Cs⁺, 3.34 Å), Potassium (K⁺, 2.66 Å), and Lead (Pb²⁺, 2.38 Å)[2][3].

The strategic presence of two primary amine groups on the peripheral benzene rings serves as ideal anchoring points for covalent functionalization. By grafting fluorophores (e.g., pyrene, naphthalimide) or integrating the macrocycle into macroscopic matrices (e.g., graphene oxide/cellulose aerogels), researchers can translate microscopic host-guest complexation into macroscopic, measurable signals[2][4].

The Photoinduced Electron Transfer (PET) Mechanism

In fluorescent sensor design, DA-DB18C6 derivatives typically operate via a Photoinduced Electron Transfer (PET) mechanism[5].

  • OFF State: In the absence of the target cation, the lone pair of electrons on the nitrogen atom (acting as the donor) transfers to the excited fluorophore (the acceptor), quenching the fluorescence[3][5].

  • ON State: Upon cation binding within the crown ether cavity, the nitrogen lone pair engages in coordination, lowering the Highest Occupied Molecular Orbital (HOMO) energy level of the receptor. This inhibits the PET process, restoring the fluorophore's emission[5].

PET Free Free Sensor PET PET Active (e- transfer) Free->PET hv Bound Cation-Bound Sensor Free->Bound + Target Cation (Cs+, K+) OFF Fluorescence OFF PET->OFF NoPET PET Inhibited (N-lone pair bound) Bound->NoPET hv ON Fluorescence ON NoPET->ON

Figure 1: Photoinduced Electron Transfer (PET) mechanism in functionalized crown ether sensors.

Synthetic Workflows & Self-Validating Protocols

The functionalization of DA-DB18C6 requires a multi-step approach: synthesizing the diamino precursor from the base crown ether, followed by targeted conjugation.

Synthesis DB Dibenzo-18-Crown-6 (DB18C6) Nitration Nitration (HNO3, AcOH) DB->Nitration DN Dinitro-DB18C6 Nitration->DN Reduction Reduction (Pd/C, N2H4·H2O) DN->Reduction DA 4,5''-Diaminodibenzo- 18-Crown-6 Reduction->DA Schiff Schiff Base Condensation DA->Schiff Amide Amide Coupling (EDCI/HOBt) DA->Amide Sensor Fluorescent Sensor (e.g., Pyrene-grafted) Schiff->Sensor Aerogel Grafted Aerogel (Cs+ Adsorbent) Amide->Aerogel

Figure 2: Workflow for the synthesis and functionalization of DA-DB18C6 into advanced materials.

Protocol 1: Synthesis of 4,5''-Diaminodibenzo-18-crown-6 (DA-DB18C6)

Causality Note: Direct amination of DB18C6 is thermodynamically unfavorable. The standard approach utilizes an electrophilic aromatic nitration followed by catalytic reduction. Hydrazine hydrate with Pd/C is selected over harsh metal/acid reductions (e.g., SnCl₂/HCl) to prevent the cleavage of the sensitive polyether macrocyclic ring[6].

Step-by-Step Methodology:

  • Nitration: Suspend DB18C6 (1.0 equiv) in a mixture of glacial acetic acid and chloroform. Slowly add concentrated HNO₃ at 0 °C. Stir for 2 hours, then pour over ice water. Collect the yellow precipitate (Dinitro-DB18C6) via vacuum filtration.

  • Reduction: Suspend Dinitro-DB18C6 (approx. 2.19 mmol) in 20 mL of absolute ethanol. Add 5% wt/wt Palladium on Carbon (Pd/C)[6].

  • Hydrazine Addition: Dropwise, add hydrazine monohydrate (60 equiv) under an inert N₂ atmosphere. Warning: Hydrazine is highly toxic; perform strictly in a fume hood.

  • Reflux: Heat the mixture to 90 °C and reflux for 5 hours. The evolution of nitrogen gas will be observed[6].

  • Purification: Filter the hot reaction mixture through a Celite bed to safely remove the pyrophoric Pd/C catalyst. Upon cooling the filtrate, DA-DB18C6 will precipitate as white crystals[6].

  • Self-Validation Checkpoint: The successful reduction is visually confirmed by the transition from a yellow dinitro intermediate to a pure white crystalline solid. IR spectroscopy will show the appearance of primary amine N-H stretching bands at ~3417, 3346, and 3225 cm⁻¹[6].

Protocol 2: Development of a Fluorescent PET Sensor via Schiff Base Condensation

Causality Note: Coupling a fluorophore like 1-pyrenecarboxaldehyde to DA-DB18C6 via an imine (Schiff base) linkage creates a highly conjugated π–π system. The acidic medium catalyzes the nucleophilic attack of the amine on the aldehyde carbonyl[4].

Step-by-Step Methodology:

  • Reagent Mixing: To a solution of DA-DB18C6 (200 mg, 0.51 mmol) in 20 mL ethanol, add 1-pyrenecarboxaldehyde (260 mg, 1.15 mmol, 2.1 equiv)[4].

  • Catalysis: Add glacial acetic acid (200 μL, 2.80 mmol, 4 equiv) to act as a proton donor, activating the carbonyl carbon[4].

  • Reaction: Reflux the mixture under continuous stirring for 12 hours.

  • Isolation: Cool the mixture to room temperature. The di-iminopyrene-dibenzo-18-crown-6-ether will precipitate. Filter and wash with cold ethanol.

  • Self-Validation Checkpoint: FTIR analysis must confirm the disappearance of the aldehyde C=O stretch (1678 cm⁻¹) and the appearance of the imine C=N stretch[4].

Protocol 3: Advanced Material Grafting for Cs⁺ Remediation

Causality Note: For environmental applications (e.g., radioactive Cs⁺ capture), DA-DB18C6 is grafted onto a graphene oxide (GO) / cellulose aerogel. Amide coupling reagents (EDCI/HOBt) are utilized instead of acyl chlorides to prevent the hazardous degradation of the crown ether and ensure a high-yield, mild reaction[2][6].

Step-by-Step Methodology:

  • Activation: Disperse GO in a DCM/DMF solvent mixture. Add EDCI (2.2 equiv) and HOBt (2.0 equiv) relative to the available carboxyl groups on GO. Stir for 1 hour at room temperature to form the active ester[6].

  • Grafting: Add DA-DB18C6 (dissolved in DCM) to the activated GO mixture. Stir at 25 °C for 24 hours[6].

  • Composite Formation: Blend the functionalized GO with a cellulose matrix, freeze-dry at -80 °C, and lyophilize to create a highly porous composite aerogel[2].

  • Self-Validation Checkpoint: The final aerogel should exhibit a highly porous structure under SEM. Batch adsorption tests should yield an adsorption capacity nearing 54.08 mg/g for Cs⁺ in acidic solutions[2].

Quantitative Data Presentation

The efficacy of DA-DB18C6 functionalized sensors and materials is fundamentally tied to the steric fit between the crown ether cavity and the target cation. The table below summarizes the binding affinities and sensor outputs based on empirical and theoretical data[2][3].

Target CationIonic Diameter (Å)DB18C6 Cavity Size (Å)Binding Affinity / EnergySensor/Material Output
Cs⁺ 3.342.6 – 3.2-395.72 kJ/mol (Adsorption)High-capacity solid adsorption (54.08 mg/g)[2]
K⁺ 2.662.6 – 3.2High (Log K ~ 4.0)Fluorescence ON (PET Inhibition)[3]
Pb²⁺ 2.382.6 – 3.2HighFluorescence ON / Colorimetric Shift[5]
Na⁺ 1.902.6 – 3.2Low (Size mismatch)Minimal Fluorescence Change (OFF)[5]

Note: The exceptionally high adsorption energy for Cs⁺ (-395.72 kJ/mol) in functionalized matrices is attributed to the near-perfect geometric match, forcing the cation into a stable "perching" or 2:1 sandwich complex depending on the steric bulk of the functional groups[2].

References

  • Probing the supramolecular features via π–π interaction of a di-iminopyrene-di-benzo-18-crown-6-ether compound: experimental and theoretical study. National Institutes of Health (NIH) / RSC Advances. Available at:[Link]

  • USE OF AMIDE COUPLING REAGENTS IN THE SYNTHESIS OF "POLYMERIZABLE" DIACRYLAMIDE DERIVATIVES OF DIBENZO CROWN ETHER. Amazon AWS / Institutional Repository. Available at: [Link]

  • Direct synthetic routes to functionalised crown ethers. ResearchGate. Available at:[Link]

  • Construction of 4,5'-diaminodibenzo-18-crown-6-grafted graphene cellulose composite aerogel for efficient and selective adsorption of Cs+ from acidic aqueous solution. ResearchGate / Environmental Research. Available at:[Link]

  • Chemosensors With Crown Ether Based Receptors. Semantic Scholar / Arkivoc. Available at:[Link]

  • Excitation-Dependent K+ Sensing by Combining Photoinduced Electron Transfer and Triplet–Triplet Annihilation. National Institutes of Health (NIH). Available at:[Link]

Sources

Application

Advanced Application Note: 4,5''-Diaminodibenzo-18-crown-6 in Liquid Membrane Transport Systems

Target Audience: Researchers, Materials Scientists, and Drug/Radiopharmaceutical Development Professionals Document Type: Technical Application Note & Validated Experimental Protocols Executive Summary & Mechanistic Grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug/Radiopharmaceutical Development Professionals Document Type: Technical Application Note & Validated Experimental Protocols

Executive Summary & Mechanistic Grounding

The macrocyclic polyether 4,5''-Diaminodibenzo-18-crown-6 (DADB18C6) represents a critical advancement in carrier-mediated liquid membrane transport. While traditional dibenzo-18-crown-6 (DB18C6) exhibits excellent selectivity for alkali metals, its application in industrial and radiochemical separations is severely bottlenecked by carrier leaching and poor functionalization capability.

By nitrating and subsequently reducing DB18C6 to form the cis-diamino derivative[1], researchers unlock a versatile molecular scaffold. As a Senior Application Scientist, I emphasize that the primary causality for selecting DADB18C6 over its unsubstituted counterpart lies in its bifunctional reactivity and matrix entanglement . The primary amine groups serve as synthetic handles for covalent grafting into polyimide backbones[2] or allow for robust hydrogen-bonding within Polymer Inclusion Membranes (PIMs), effectively eliminating the solvent-loss failures typical of Supported Liquid Membranes (SLMs).

The "Size-Fit" Paradigm and the Decomplexation Barrier

The selectivity of DADB18C6 is governed by the thermodynamic "size-fit" concept. The 18-crown-6 cavity diameter (approx. 2.6–3.2 Å) provides a near-perfect geometric match for K⁺ and interacts exceptionally strongly with Cs⁺[2]. However, this high binding affinity creates a kinetic bottleneck: the decomplexation barrier . While the carrier easily extracts Cs⁺ from the source phase, the thermodynamic stability of the ion-carrier complex prevents efficient release at the receiving interface. To overcome this, modern protocols utilize electrodriven transport , applying an electromotive force to strip the cation from the carrier, achieving ~100% current efficiency without the need for harsh chemical stripping agents[3].

G cluster_source Source Phase (Aqueous) cluster_membrane Liquid Membrane Phase cluster_receiving Receiving Phase Ion Target Cation (e.g., Cs+, K+) Complex Ion-Carrier Complex (Mobile Phase) Ion->Complex Complexation Carrier DADB18C6 (Free Carrier) Carrier->Complex Binds Ion Complex->Carrier Carrier Diffusion Released Released Cation Complex->Released Decomplexation

Caption: Carrier-mediated transport mechanism of cations across a liquid membrane using a crown ether.

Strategic Membrane Selection: Why PIMs?

When designing a transport system, the choice of membrane modality dictates the stability of the assay:

  • Bulk Liquid Membranes (BLMs): Ideal for fundamental complexation kinetics but suffer from low interfacial surface area.

  • Supported Liquid Membranes (SLMs): High flux, but the organic solvent inevitably leaches into the aqueous phases, degrading the membrane within hours.

  • Polymer Inclusion Membranes (PIMs): The gold standard for DADB18C6. By dissolving the carrier and a plasticizer (e.g., 2-nitrophenyloctyl ether, NPOE) into a base polymer like Cellulose Triacetate (CTA) or Polyvinyl Chloride (PVC), the carrier is physically entangled and hydrogen-bonded[3]. This provides the diffusion characteristics of a liquid with the mechanical robustness of a solid.

Validated Experimental Protocols

Protocol A: Fabrication of a DADB18C6 Polymer Inclusion Membrane

This protocol utilizes a solvent-casting method to create a self-standing PIM.

Step 1: Matrix Dissolution

  • Action: Dissolve 0.28 g of PVC (or CTA) in 10 mL of Tetrahydrofuran (THF) under continuous magnetic stirring at room temperature.

  • Causality: THF is chosen for its ability to completely unfold the polymer chains, preventing localized crystallization that would impede ion transport.

Step 2: Carrier and Plasticizer Integration

  • Action: Add 5–10 mg of DADB18C6 and 0.2 mL of NPOE to the polymer solution. Stir for 2–4 hours until optically clear.

  • Causality: NPOE acts as a solvent mediator. It lowers the glass transition temperature ( Tg​ ) of the polymer, providing the necessary free volume for the DADB18C6-cation complex to physically diffuse across the membrane.

Step 3: Solvent Casting & Evaporation

  • Action: Pour the homogenized solution into a flat glass Petri dish (approx. 5 cm diameter). Cover with a watch glass to slow evaporation and leave for 24 hours.

  • Causality: Controlled, slow evaporation prevents the formation of asymmetric pores or "skinning" on the membrane surface, ensuring isotropic diffusion pathways.

Step 4: System Validation (Self-Validation Check)

  • Action: Peel the membrane and perform FTIR spectroscopy.

  • Validation Metric: Confirm the presence of the C-O-C stretching vibration at ~1121 cm⁻¹ (confirming intact crown ether) and N-H stretching at ~3445 cm⁻¹ (confirming the diamino groups have not degraded)[4].

Workflow N1 Dissolve Matrix (CTA/PVC) N2 Add Carrier (DADB18C6) N1->N2 N3 Add Plasticizer (NPOE) N2->N3 N4 Homogenization (Stir 2-4h) N3->N4 N5 Solvent Casting (Evaporation) N4->N5 N6 Validation (FTIR/SEM) N5->N6

Caption: Step-by-step fabrication workflow for a Polymer Inclusion Membrane (PIM).

Protocol B: Electrodriven Selective Transport Assay

Designed to overcome the thermodynamic decomplexation barrier of Cs⁺/K⁺ ions.

Step 1: Two-Compartment Cell Assembly

  • Action: Clamp the validated PIM between two glass half-cells (Source and Receiving compartments) with an active surface area of ~1.77 cm².

  • Causality: A tight seal prevents bulk fluid leakage, ensuring that 100% of ion transfer occurs through the carrier-mediated membrane phase.

Step 2: Phase Loading

  • Action: Fill the Source compartment with 32 mL of the target feed (e.g., simulated nuclear waste containing Cs⁺ and Na⁺). Fill the Receiving compartment with 3.2 mL of deionized water spiked with a trace amount of NaOH (0.004 mmol)[3].

  • Causality: The 10:1 volume ratio drives physical preconcentration of the analyte in the receiving phase.

Step 3: Electromotive Force Application

  • Action: Insert Platinum (Pt) electrodes into both compartments. Apply a constant DC electric field across the membrane.

  • Causality: The electric field acts as the primary driving force, forcibly pulling the cation out of the highly stable DADB18C6 cavity at the receiving interface, bypassing the need for highly acidic stripping agents.

Step 4: System Validation (Mass Balance)

  • Action: Sample both compartments hourly and analyze via ICP-MS or radiotracer counting (e.g., ¹³⁷Cs).

  • Validation Metric: The system is validated if ([C]source​+[C]membrane​+[C]receiving​)=[C]initial​±2% . A deficit indicates carrier trapping within the membrane.

Quantitative Data Presentation

The efficacy of DADB18C6 as an ionophore is highly dependent on the target cation's ionic radius and hydration energy. The table below summarizes benchmark transport efficiencies under electrodriven PIM conditions.

Table 1: Comparative Transport Efficiency of Alkali Metals via DADB18C6 Membranes

Target CationIonic Radius (Å)Transport Efficiency (%)Selectivity Factor (vs Na⁺)Primary Limiting Factor
Cs⁺ 1.67> 99.0%> 2.3Decomplexation barrier (Overcome by EMF)
K⁺ 1.38~ 85.0%> 1.8Carrier diffusion rate through polymer matrix
Na⁺ 1.02< 15.0%1.0 (Baseline)Poor thermodynamic cavity size-fit
Li⁺ 0.76< 5.0%N/AHigh hydration energy preventing entry

Data synthesized from electrodriven transport studies utilizing crown ether derivatives in polymer matrices[4],[3].

References

  • Effect of Cation Driven Loading of Dibenzo-18-Crown-6 in Nafion-117 Membrane on the Diffusion and Transport Behavior of Alkali Metal Ions ACS Publications 4

  • Synthesis and Characterization of a Crown Ether Schiff Base and its Reactivity with Metal Ions Taylor & Francis 1

  • Highly-Efficient Adsorptive Separation of Cs+ from Aqueous Solutions by Porous Polyimide Membrane Containing Dibenzo-18-Crown-6 ResearchGate 2

  • Electrodriven Selective Transport of Cs+ Using Chlorinated Cobalt Dicarbollide in Polymer Inclusion Membrane: A Novel Approach for Cesium Removal from Simulated Nuclear Waste Solution ACS Publications 3

Sources

Method

Application Note: 4,5''-Diaminodibenzo-18-crown-6 in the Development of Optical Sensors

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Introduction & Supramolecular Rationale The development of highly sele...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Supramolecular Rationale

The development of highly selective optical sensors for metal ions is a critical endeavor in environmental monitoring, clinical diagnostics, and cellular imaging. At the forefront of supramolecular sensor design is 4,5''-Diaminodibenzo-18-crown-6 (DADB18C6) . This molecule serves as an exceptional bifunctional scaffold: the 18-crown-6 ether cavity provides a rigid, pre-organized host for specific metal cations, while the two primary amino groups on the benzene rings act as versatile synthetic handles for the covalent attachment of fluorophores or chromophores.

Direct functionalization routes of aromatic crown ethers via their amino groups significantly reduce synthetic effort, allowing researchers to build sophisticated, tailor-made architectures[1]. By coupling DADB18C6 with moieties such as pyrene, azo dyes, or BODIPY derivatives, researchers can engineer sensors that translate silent chemical binding events into measurable optical signals via mechanisms like Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), or excimer formation.

Physicochemical Principles of Sensing

To design a self-validating optical sensor, one must understand the thermodynamic and geometric causality behind host-guest recognition.

The Size-Fit Concept

The selectivity of the crown ether is primarily governed by the correlation between the cation's ionic radius and the cavity size of the macrocycle. The 18-crown-6 cavity has a radius of 1.34–1.43 Å. Consequently, the potassium ion ( K+ ), with an ionic radius of 1.38 Å, accommodates perfectly within this cavity, leading to highly stable complexes and distinct conductance switching behaviors[2].

Heavy Metal Affinity

While alkali metals bind strictly based on size and ion-dipole interactions, heavy transition metals like Mercury ( Hg2+ ) and Lead ( Pb2+ ) can also be targeted. Despite having smaller or moderately sized radii, these ions exhibit high polarizability. When DADB18C6 is conjugated to specific fluorophores (like naphthyl azo dyes), the heteroatoms in the extended conjugated system provide additional coordination sites, yielding exceptionally high binding affinities and enabling trace detection of toxic metals in aqueous environments[3].

Quantitative Data Summaries

To facilitate rapid comparison during sensor design, the critical physicochemical parameters of DADB18C6 and its derivatives are summarized below.

Table 1: Cation Radii vs. 18-Crown-6 Cavity Matching

Target Cation Ionic Radius (Å) 18C6 Cavity Radius (Å) Fit Quality & Binding Rationale

| K+ | 1.38 | 1.34 - 1.43 | Optimal: Perfect geometric fit; driven by pure ion-dipole interactions. | | Na+ | 1.02 | 1.34 - 1.43 | Loose: Cation is too small; lower thermodynamic stability. | | Pb2+ | 1.19 | 1.34 - 1.43 | Moderate: Stabilized by cation- π interactions with the dibenzo rings. | | Hg2+ | 1.02 | 1.34 - 1.43 | Loose: Requires secondary coordination from the attached fluorophore. |

Table 2: Representative DADB18C6-Based Optical Sensors | Conjugated Fluorophore | Linkage Chemistry | Target Ion | Optical Mechanism | Limit of Detection (LOD) | | :--- | :--- | :--- | :--- | :--- | | 1-Pyrenecarboxaldehyde | Imine (Schiff Base) | K+ , Pb2+ | Excimer Emission / PET | ∼10−7 M | | Naphthyl Azo Dye | Azo / Amide | Hg2+ | Static Quenching | 1.25×10−8 M | | Anthracenetriazolymethyl | Triazole | Cu2+ , Hg2+ | PET Inhibition | ∼10−6 M |

Visualizing the Sensing Architecture

SensorWorkflow A 4,5''-Diaminodibenzo-18-crown-6 (Receptor Core) B Fluorophore Conjugation (e.g., Pyrene / Azo Dye) A->B C Purification (Centrifugation / Chromatography) B->C D Structural Validation (NMR, FTIR, UV-Vis) C->D E Fluorescence Titration (Metal Ion Sensing) D->E F Thermodynamic Analysis (Job Plot, Stern-Volmer) E->F

Caption: Workflow for the synthesis and validation of DADB18C6-based optical sensors.

PET_Mechanism Free Free Sensor (Off) PET Active Ex1 Light Excitation (hv) Free->Ex1 Bound Bound Sensor (On) PET Inhibited Free->Bound + Metal Ion Quench Fluorescence Quenched (Non-radiative) Ex1->Quench Metal Target Metal Ion (e.g., K+, Hg2+) Metal->Bound Ex2 Light Excitation (hv) Bound->Ex2 Emit Strong Fluorescence Emission Ex2->Emit

Caption: Photoinduced Electron Transfer (PET) mechanism in DADB18C6 fluorescent sensors.

Experimental Protocols

The following protocols detail the synthesis of a pyrene-based DADB18C6 sensor and the subsequent analytical validation for metal ion detection. Every step is designed as a self-validating system to ensure reproducibility and accuracy.

Protocol 1: Synthesis of Di-iminopyrene-dibenzo-18-crown-6-ether (DPyDB-18C6)

This procedure utilizes a Schiff base condensation to link a pyrene moiety to each phenyl group of the crown ether.

Reagents:

  • 4,5''-Diaminodibenzo-18-crown-6-ether (0.51 mmol, 200 mg)

  • 1-Pyrenecarboxaldehyde (1.15 mmol, 260 mg, 2.1 equiv.)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2.80 mmol, 200 μ L, 4 equiv.)

Step-by-Step Methodology:

  • Dissolution: Dissolve 200 mg of DADB18C6 in 20 mL of absolute ethanol in a round-bottom flask.

    • Causality: Ethanol is selected as a polar protic solvent because it solubilizes the precursors but acts as an anti-solvent for the highly conjugated di-imine product, driving the reaction forward via precipitation.

  • Acid Catalysis: Add 200 μ L of glacial acetic acid to the solution.

    • Causality: The mild acid protonates the carbonyl oxygen of 1-pyrenecarboxaldehyde. This increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by the primary amines of the crown ether without over-protonating them.

  • Conjugation: Add 260 mg of 1-pyrenecarboxaldehyde. Stir the mixture continuously at room temperature for 24 hours.

  • Purification: Collect the crude yellow precipitate via filtration. Purify the solid by centrifugation, washing sequentially with dichloromethane and ethyl ether.

    • Causality: This specific solvent wash removes unreacted aldehyde and mono-substituted byproducts without requiring harsh, yield-reducing column chromatography.

  • Validation: Confirm the structure via FTIR (look for the characteristic imine −HC=N− stretch at ∼1620 cm −1 ) and 13C -NMR to verify the presence of the expected position isomers.

Protocol 2: Fluorescence Titration & Thermodynamic Profiling

This protocol outlines the detection of Hg2+ using a synthesized DADB18C6-based probe[3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0×10−5 M stock solution of the sensor in an appropriate solvent (e.g., Methanol or DMSO/Water mixture).

    • Causality: Maintaining the sensor concentration low ensures the Optical Density (OD) at the excitation wavelength remains below 0.1. This strictly prevents inner-filter effects (self-absorption), ensuring that any observed fluorescence quenching is solely due to the metal-binding event[3].

  • Titration Execution: Place 2.0 mL of the sensor solution into a quartz cuvette. Record the baseline emission spectrum. Incrementally add micro-aliquots (e.g., 5-10 μ L) of a 1.0×10−3 M Hg2+ perchlorate stock solution.

  • Equilibration: Stir for 2 minutes after each addition before recording the fluorescence emission.

    • Causality: Supramolecular complexation is rapid, but allowing a 2-minute equilibration ensures thermodynamic stability and uniform distribution within the cuvette prior to measurement.

  • Job Plot Analysis (Stoichiometry): Prepare a series of solutions where the total concentration of[Sensor] + [ Hg2+ ] is kept constant (e.g., 5.0×10−5 M), but the mole fraction varies from 0 to 1. Plot the change in fluorescence intensity ( ΔF ) versus the mole fraction.

    • Causality: The maximum point on the Job Plot definitively identifies the binding stoichiometry. A peak at a 0.5 mole fraction confirms a 1:1 sensor-to-metal ion complex[3].

  • Stern-Volmer Analysis: Plot F0​/F against the concentration of Hg2+ .

    • Causality: A linear Stern-Volmer plot indicates a single class of fluorophores and determines the quenching constant ( Ksv​ ). For high-affinity DADB18C6 probes, Ksv​ values for Hg2+ can reach up to 1.18×105 M −1 , indicating highly sensitive static quenching[3].

References

Probing the supramolecular features via π

π interaction of a di-iminopyrene-di-benzo-18-crown-6-ether compound: experimental and theoretical study. PMC / NIH.
  • Fluorescent sensing and determination of mercury (II) ions in water. ResearchGate.

  • Direct synthetic routes to functionalised crown ethers. ResearchGate.

  • Supramolecular Wires Based on Crown Ethers (Thesis/Research). UCM.es.

  • Sources

    Technical Notes & Optimization

    Troubleshooting

    Minimizing polymer formation during crown ether synthesis

    A Guide to Minimizing Polymer Formation and Maximizing Cyclization Efficiency Welcome to the technical support center for crown ether synthesis. This guide is designed for researchers, scientists, and drug development pr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide to Minimizing Polymer Formation and Maximizing Cyclization Efficiency

    Welcome to the technical support center for crown ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues, particularly the persistent challenge of polymer formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the principles that govern successful macrocyclization.

    Section 1: Frequently Asked Questions (FAQs)

    Here, we address some of the most common initial questions that arise during the planning and execution of crown ether syntheses.

    Q1: My crown ether synthesis is resulting in a low yield of an intractable, sticky solid. What is the most likely cause?

    A1: The formation of a sticky, often uncharacterizable solid is a classic indicator of significant intermolecular polymerization.[1] This occurs when the linear precursor molecules react with each other to form long polymer chains instead of reacting with themselves (intramolecular cyclization) to form the desired crown ether. This is the primary competing side reaction in nearly all crown ether syntheses.[1]

    Q2: What is the "template effect" and why is it so critical for crown ether synthesis?

    A2: The template effect is the use of a metal cation that has a specific size to fit within the cavity of the target crown ether.[2][3] This cation acts as a scaffold or "template," organizing the linear precursor molecule into a cyclic conformation around itself.[2][4] This pre-organization dramatically increases the probability of the two ends of the precursor molecule reacting with each other, thus favoring the desired intramolecular cyclization and significantly minimizing polymerization.[4][5] The absence of a suitable template ion often leads to the formation of polymers as the dominant product.[5]

    Q3: How do I choose the correct template ion for my target crown ether?

    A3: The choice of the template cation is dictated by the "size-fit" relationship between the cation and the cavity of the crown ether.[6] The stability of the resulting complex is highest when the cation fits snugly within the polyether ring.[6][7]

    Target Crown EtherCavity Diameter (Å)Optimal Template CationCation Diameter (Å)
    12-Crown-41.2 - 1.5Li⁺1.52
    15-Crown-51.7 - 2.2Na⁺2.04
    18-Crown-62.6 - 3.2K⁺2.76
    21-Crown-73.4 - 4.3Rb⁺2.98
    24-Crown-8> 4.5Cs⁺3.40

    Data compiled from multiple sources.[2][4][6][8]

    Q4: Beyond the template effect, what is the single most important experimental technique to minimize polymerization?

    A4: The high dilution principle is a cornerstone of macrocyclization chemistry.[9] It states that by keeping the concentration of the linear precursor extremely low throughout the reaction, the probability of an intermolecular reaction (leading to polymers) is drastically reduced, while the probability of an intramolecular reaction (leading to the crown ether) remains constant. This is because the intramolecular reaction is a first-order process, dependent only on the concentration of the precursor, whereas polymerization is a second-order process, dependent on the concentration of two precursor molecules.

    Section 2: Troubleshooting Guide - From Theory to Practice

    This section provides in-depth, actionable guidance to address specific experimental challenges.

    Issue 1: Persistent Polymer Formation Despite Using a Template Ion

    Even with the correct template ion, polymerization can still be a significant issue. This often points to problems with reaction kinetics and concentration.

    Underlying Cause: The rate of addition of your reactants is too high, leading to localized areas of high concentration where intermolecular reactions can outcompete the template-assisted intramolecular cyclization.

    Troubleshooting Protocol: Implementing "Pseudo-High Dilution"

    True high dilution involves using vast quantities of solvent, which can be impractical. A more common and highly effective approach is "pseudo-high dilution," where reactants are added very slowly to the reaction mixture.[9] This maintains a very low instantaneous concentration of the reactive species.

    Step-by-Step Methodology:

    • Apparatus Setup:

      • Use a multi-necked flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps.

      • Ensure all glassware is rigorously dried to prevent side reactions, as the Williamson ether synthesis is sensitive to moisture.[2]

    • Reagent Preparation:

      • In one syringe, place a solution of the diol and the base (e.g., potassium hydroxide for 18-crown-6 synthesis, which also provides the K⁺ template ion) in a suitable anhydrous solvent like tetrahydrofuran (THF) or acetonitrile.[2]

      • In the second syringe, place a solution of the dihalide or ditosylate precursor in the same solvent.

    • Slow, Synchronized Addition:

      • Begin adding both solutions simultaneously and at a very slow, controlled rate into the reaction flask containing refluxing solvent.

      • Typical addition times can range from 8 to 24 hours, depending on the scale and reactivity of the substrates.[2]

    • Vigorous Stirring:

      • Maintain vigorous stirring throughout the addition and for several hours after to ensure rapid mixing and prevent localized concentration buildup.

    G High_Conc High_Conc Inter Inter High_Conc->Inter Favors Polymer Polymer Inter->Polymer Leads to Low_Conc Low_Conc Intra Intra Low_Conc->Intra Favors Crown Crown Intra->Crown Leads to

    Issue 2: Low Yields Due to Competing Side Reactions

    Besides polymerization, other side reactions can consume starting materials and lower your yield.

    Underlying Cause: For the common Williamson ether synthesis route, the strong bases used to deprotonate the diol can also promote E2 elimination reactions with the alkyl halide, especially if it is secondary or sterically hindered.

    Troubleshooting Strategies:

    • Choice of Halide: Whenever possible, use primary alkyl halides. Secondary alkyl halides are significantly more prone to elimination. Tertiary halides are unsuitable for this SN2 reaction.[10]

    • Leaving Group Quality: While chlorides are common, tosylates (OTs) are better leaving groups and can often increase reaction rates and yields, allowing for milder reaction conditions.[11]

    • Temperature Control: While higher temperatures increase the rate of the desired SN2 reaction, they can disproportionately increase the rate of the competing E2 elimination.[2] A typical temperature range is 50-100 °C.[2] It is often beneficial to start at a lower temperature and monitor the reaction by TLC before increasing the heat.

    G cluster_pathways Competing Reaction Pathways cluster_products Products Alkoxide Alkoxide (R-O⁻) SN2 SN2 Pathway (Substitution) Alkoxide->SN2 Acts as Nucleophile E2 E2 Pathway (Elimination) Alkoxide->E2 Acts as Base AlkylHalide Alkyl Halide (R'-X) AlkylHalide->SN2 AlkylHalide->E2 Ether Desired Ether (R-O-R') SN2->Ether Alkene Alkene Byproduct E2->Alkene

    Issue 3: Difficulty in Product Purification

    The crude product mixture can be complex, containing the desired crown ether, linear oligomers, unreacted starting materials, and salts.

    Troubleshooting Purification:

    • Initial Workup: After the reaction, a crucial first step is to remove the inorganic salts. This is typically done by filtering the reaction mixture and then washing the organic phase extensively with water.[12]

    • Complexation-Recrystallization: A highly effective method for purifying certain crown ethers, like 18-crown-6, is through complexation.

      • Protocol for 18-Crown-6:

        • Dissolve the crude product in a minimal amount of hot acetonitrile.

        • Allow the solution to cool slowly. The 18-crown-6 will selectively form a crystalline complex with acetonitrile and precipitate out, leaving many impurities in the solution.[12]

        • Filter the complex and wash with cold acetonitrile.

        • Gently heat the collected crystals under high vacuum to remove the acetonitrile, yielding the pure, solvent-free crown ether.[12]

    • Column Chromatography: If complexation is not an option, column chromatography is the standard alternative. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the crown ether from less polar starting materials and more polar oligomers.

    Section 3: Summary of Key Parameters for Minimizing Polymerization

    ParameterRecommendationRationale
    Concentration Employ pseudo-high dilution (slow, simultaneous addition of reactants).[1][9]Favors first-order intramolecular cyclization over second-order intermolecular polymerization.
    Template Cation Use a cation whose ionic diameter matches the cavity size of the target crown ether.[2][3]Pre-organizes the linear precursor into a cyclic conformation, enhancing cyclization rates.[4][5]
    Base Use a strong base (e.g., KOH, NaH, Cs₂CO₃) that also provides the template cation.[1]Ensures complete deprotonation of the diol and provides the templating effect.[2]
    Solvent Use polar aprotic solvents (e.g., THF, Acetonitrile, DMF).[2]Solvates the cation, leading to a more reactive "naked" alkoxide nucleophile.[2]
    Temperature Maintain moderate temperatures (e.g., 50-100 °C) and monitor reaction progress.[2]Balances the rate of the desired SN2 reaction against competing E2 elimination, which is favored at higher temperatures.[2]

    By carefully controlling these parameters and understanding the underlying chemical principles, researchers can significantly shift the equilibrium of their reaction away from polymerization and towards the efficient synthesis of the desired crown ether.

    References

    • High dilution principle. (n.d.). In Wikipedia. Retrieved from [Link]

    • Rossa, L., & Vögtle, F. (1983). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry, 113, 1–86.
    • NPTEL. (n.d.). 7.1 Synthesis by high dilution principle. Retrieved from [Link]

    • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Semantic Scholar. Retrieved from [Link]

    • Zhang, H., et al. (2017). On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. ACS Nano. Retrieved from [Link]

    • Nicoli, F., et al. (2021). Direct synthetic routes to functionalised crown ethers. National Institutes of Health (NIH). Retrieved from [Link]

    • Nicoli, F., et al. (2021). Direct synthetic routes to functionalised crown ethers. RSC Publishing. Retrieved from [Link]

    • JETIR. (2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS. Jetir.org. Retrieved from [Link]

    • Lee, J. C. (n.d.). SYNTHESIS OF NOVEL CROWN ETHER COMPOUNDS AND lONOMER MODIFICATION OF NAFION. VTechWorks. Retrieved from [Link]

    • Haas, K. (2022). 12.9.2: Template Reactions. Chemistry LibreTexts. Retrieved from [Link]

    • IIP Series. (n.d.). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series. Retrieved from [Link]

    • VTechWorks. (n.d.). Chapter II Crown Ethers. VTechWorks. Retrieved from [Link]

    • Gibson, H. W., et al. (n.d.). Synthesis and Characterization of Large (30-60-Membered) Aliphatic Crown Ethers. VTechWorks. Retrieved from [Link]

    • Weigand, J. J., et al. (n.d.). Construction of Inorganic Crown Ethers by s‐Block‐Metal‐Templated Si−O Bond Activation.
    • IntechOpen. (2024). Chapter 6: Synthesis of Crown Ethers. IntechOpen. Retrieved from [Link]

    • Gokel, G. W., et al. (n.d.). 18-Crown-6. Organic Syntheses. Retrieved from [Link]

    • Bradner, J. E., & Sessler, J. L. (2004). Synthesis of ion-selective polymer-supported crown ethers: A review. ResearchGate. Retrieved from [Link]

    • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

    • Bradner, J. E., & Sessler, J. L. (2004). Synthesis of ion-selective polymer-supported crown ethers: a review. Semantic Scholar. Retrieved from [Link]

    • Grubbs, R. H., et al. (1999).
    • Wang, Y., et al. (2023). Polyimide/crown ether composite film with low dielectric constant and low dielectric loss for high signal transmission. RSC Publishing. Retrieved from [Link]

    • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

    • Kohout, M. (2014). Can anyone help me with a Williamson ether synthesis?. ResearchGate. Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    4,5''-Diaminodibenzo-18-crown-6 vs. valinomycin for potassium sensing

    The precise quantification of potassium ions (K⁺) is a critical analytical requirement spanning clinical diagnostics, environmental monitoring, and precision agriculture. For decades, the biological ionophore valinomycin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The precise quantification of potassium ions (K⁺) is a critical analytical requirement spanning clinical diagnostics, environmental monitoring, and precision agriculture. For decades, the biological ionophore valinomycin has served as the gold standard for K⁺ sensing due to its extraordinary selectivity. However, the emergence of highly tunable synthetic macrocycles, specifically 4,5''-diaminodibenzo-18-crown-6 (DADB18C6) , has introduced a robust alternative capable of overcoming the inherent limitations of natural depsipeptides, such as membrane leaching and poor functionalization potential.

    This guide provides an in-depth, objective comparison of these two recognition elements, detailing their mechanistic foundations, performance metrics, and self-validating experimental protocols to assist researchers in selecting the optimal K⁺ sensing platform.

    Mechanistic Foundations of K⁺ Recognition

    The fundamental difference between valinomycin and DADB18C6 lies in their structural rigidity and coordination chemistry.

    Valinomycin: The Biological Standard Valinomycin is a naturally occurring, lipid-soluble dodecadepsipeptide. Its high selectivity for K⁺ over the slightly smaller Na⁺ ion is driven by strict cavity size constraints and desolvation energetics. When complexing K⁺, the molecule undergoes a conformational shift where its six ester carbonyl oxygens point inward to form a highly specific octahedral coordination sphere[1]. The rigid structural configuration physically prevents the cavity from collapsing to accommodate the smaller Na⁺ ion, making the energetic cost of Na⁺ desolvation unfavorable[1]. This allows valinomycin to achieve K⁺/Na⁺ selectivity ratios exceeding 10,000:1.

    4,5''-Diaminodibenzo-18-crown-6: The Synthetic Innovator DADB18C6 relies on host-guest supramolecular chemistry. The 18-crown-6 polyether ring possesses a cavity diameter of approximately 2.6–3.2 Å, which perfectly matches the ionic diameter of K⁺ (2.66 Å). The ion-transportability of the 18-crown-6 moiety strictly follows the order K⁺ > Cs⁺ > Na⁺ > Li⁺ based on size-exclusion and binding affinity[2]. While its absolute selectivity is slightly lower than valinomycin, the presence of the 4,5''-diamino groups is its greatest asset. These primary amines act as synthetic handles, allowing for the covalent attachment of fluorophores (like pyrene or BODIPY) or integration into polymer backbones. This covalent tethering eliminates the "leaching" problem that plagues valinomycin in liquid-membrane sensors.

    K_Binding cluster_val Valinomycin Mechanism cluster_ce DADB18C6 Mechanism V_Node Valinomycin V_Conf Conformational Shift V_Node->V_Conf V_Bind 6 Carbonyl Coordination V_Conf->V_Bind K_Ion K+ Target V_Bind->K_Ion Ultra-High Selectivity C_Node DADB18C6 C_Func Covalent Functionalization C_Node->C_Func C_Bind Size-Matched Cavity Binding C_Func->C_Bind C_Bind->K_Ion Robust/Non-Leaching

    Mechanistic pathways of K+ recognition by Valinomycin and DADB18C6.

    Quantitative Performance Comparison

    The selection between these two ionophores depends heavily on the deployment environment. Valinomycin excels in clinical blood-gas analyzers where Na⁺ interference is high, whereas DADB18C6 is superior for long-term optical sensing and material science applications.

    ParameterValinomycin4,5''-Diaminodibenzo-18-crown-6
    Primary Sensing Modality Potentiometric (Ion-Selective Electrodes)[3]Optical (Fluorescence), MOFs, Polymers
    K⁺/Na⁺ Selectivity ( logKK,Napot​ ) -4.0 to -5.0 (Excellent)-2.5 to -3.5 (Good)
    Limit of Detection (LOD) ~10⁻⁶ M~10⁻⁵ to 10⁻⁷ M (Fluorophore dependent)
    Functionalization Potential Very Poor (Lacks reactive handles)Excellent (Primary amines for Schiff base/amide coupling)
    Membrane Leaching Risk High (Requires lipophilic plasticizers)Low (Can be covalently immobilized)
    Chemical Stability Moderate (Susceptible to hydrolysis)High (Robust polyether/aromatic structure)

    Self-Validating Experimental Methodologies

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes an inherent validation step to confirm successful fabrication and functionalization.

    Protocol A: Fabrication of a Covalently Linked DADB18C6 Fluorescent Sensor

    This protocol utilizes the diamino groups of DADB18C6 to create a non-leaching, pyrene-based optical sensor via a Schiff base condensation reaction.

    • Step 1: Schiff Base Condensation. In a dry flask, dissolve 1.0 equivalent of DADB18C6 in absolute ethanol. Add 2.1 equivalents of 1-pyrenecarboxaldehyde and a catalytic amount of glacial acetic acid.

      • Causality: The acetic acid catalyzes the nucleophilic attack of the DADB18C6 primary amines on the aldehyde carbonyl, forming a di-iminopyrene-dibenzo-18-crown-6-ether. Using a slight excess of the aldehyde ensures complete functionalization of both amine handles.

    • Step 2: Reflux and Isolation. Reflux the mixture at 80°C for 12 hours under nitrogen. Cool to room temperature, filter the resulting precipitate, and wash with cold ethanol to remove unreacted pyrenecarboxaldehyde.

    • Step 3: Self-Validation via Spectrofluorometric Titration. Dissolve the purified probe in a THF/water mixture. Excite the solution at 340 nm and monitor the excimer emission at ~480 nm. Gradually titrate with KCl (0 to 100 mM).

      • Causality: In the absence of K⁺, the flexible imine arms allow the two pyrene moieties to form an excited-state dimer (excimer). Upon K⁺ binding to the crown ether cavity, the molecule undergoes rigidification and unfolding, forcing the pyrene groups apart and causing the excimer emission to drop significantly (an "on-off" sensing mechanism). This optical shift self-validates both the successful synthesis and the K⁺ recognition capability.

    Protocol B: Preparation of a Valinomycin-based Ion-Selective Electrode (ISE)

    This protocol details the fabrication of a traditional polymeric membrane electrode, the standard application for valinomycin[3].

    • Step 1: Membrane Cocktail Preparation. Dissolve 1.0 wt% Valinomycin, 33.0 wt% Polyvinyl chloride (PVC), and 66.0 wt% plasticizer (e.g., ETH 2041 or diethylene dibenzoate) in tetrahydrofuran (THF)[3].

      • Causality: Valinomycin is highly lipophilic. The plasticizer (ETH 2041) is critical because it lowers the glass transition temperature of the PVC, creating a fluid, hydrophobic microenvironment that allows valinomycin to physically shuttle K⁺ ions across the membrane-sample interface[3].

    • Step 2: Membrane Casting. Pour the cocktail into a glass ring resting on a glass plate. Evaporate the THF slowly over 24 hours at room temperature to yield a transparent, flexible membrane (~0.1 mm thick).

    • Step 3: Electrode Assembly. Cut a 10 mm disk from the membrane and glue it to the tip of a PVC tube. Fill the tube with an internal reference solution (0.1 M KCl) and insert an Ag/AgCl internal reference wire.

    • Step 4: Self-Validation via Nernstian Response. Condition the electrode in 0.01 M KCl for 12 hours. Measure the electromotive force (EMF) against a double-junction reference electrode in KCl solutions ranging from 10⁻¹ to 10⁻⁵ M.

      • Causality: Plotting EMF vs. log[K⁺] should yield a linear slope of approximately 59.2 mV/decade at 25°C. Achieving this Nernstian slope self-validates that the valinomycin is actively and selectively transporting K⁺ without significant interference from the membrane matrix[3].

    Workflow cluster_val_prep Valinomycin ISE cluster_ce_prep DADB18C6 Optical Sensor Start Sensor Fabrication Workflow V1 Mix Valinomycin + PVC + Plasticizer (ETH 2041) Start->V1 C1 Schiff Base Coupling with Fluorophore Start->C1 V2 Cast Membrane on Electrode V1->V2 Val_V Validation: Nernstian Slope (59.2 mV/dec) V2->Val_V C2 Purify Covalent Optical Probe C1->C2 Val_C Validation: Excimer Quenching Titration C2->Val_C

    Parallel experimental workflows for fabricating and validating K+ sensors.

    Strategic Selection Summary

    • Choose Valinomycin when: The application demands absolute, uncompromising selectivity against high backgrounds of sodium (e.g., whole blood analysis, serum K⁺ monitoring). It remains the undisputed champion for clinical potentiometry.

    • Choose 4,5''-Diaminodibenzo-18-crown-6 when: You are developing next-generation optical sensors, integrating recognition elements into Metal-Organic Frameworks (MOFs), or building long-term deployable sensors where the leaching of the ionophore would cause signal drift and device failure over time. The diamino handles provide the synthetic freedom required for advanced materials engineering.

    References

    • Improved potassium-selective membrane using valinomycin as ionophore for ion-selective microdevices. ResearchGate.
    • K+/Na+ Selectivity in K Channels and Valinomycin: Over-coordination Versus Cavity-size constraints. ResearchGate.
    • Probing the supramolecular features via π–π interaction of a di-iminopyrene-di-benzo-18-crown-6-ether compound: experimental and theoretical study. RSC Advances.
    • Effect of Cation Driven Loading of Dibenzo-18-Crown-6 in Nafion-117 Membrane on the Diffusion and Transport Behavior of Alkali Metal Ions. ACS Publications.

    Sources

    Comparative

    Comparative Performance Guide: Aza-Crown Ethers vs. Diaminodibenzo-18-Crown-6 in Metal Ion Recognition

    The design of selective ionophores is a cornerstone of analytical chemistry, environmental remediation, and targeted drug development. While traditional crown ethers dominate this space, the structural nuances between az...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The design of selective ionophores is a cornerstone of analytical chemistry, environmental remediation, and targeted drug development. While traditional crown ethers dominate this space, the structural nuances between aza-crown ethers and diaminodibenzo-18-crown-6 (DADB18C6) dictate fundamentally different application trajectories. This guide dissects their thermodynamic binding profiles, structural causality, and experimental implementations to assist researchers in selecting the optimal macrocyclic framework.

    Mechanistic Divergence in Molecular Recognition

    Aza-Crown Ethers: Soft Donors and Stimuli Responsiveness

    Crown ethers are traditionally defined by their repeating ethyleneoxy units. By replacing one or more oxygen atoms with a trivalent nitrogen atom, aza-crown ethers undergo a fundamental shift in their coordination chemistry[1]. Nitrogen acts as a "softer" Lewis base compared to oxygen, altering the macrocycle's affinity toward transition metals while maintaining alkali metal recognition.

    Crucially, this nitrogen center introduces proton-responsive behavior. In organic aza-crown ethers, protonation of the amine lone pair induces electrostatic repulsion and conformational changes that effectively abolish cation binding affinity—often resulting in a 4-order-of-magnitude decrease in binding constants for ions like Li⁺[2]. This dramatic "on/off" switching, combined with the ability to attach organometallic pendants directly to the nitrogen, makes them premier candidates for physiological fluorescent biosensors and switchable catalysis[1][2].

    Diaminodibenzo-18-Crown-6 (DADB18C6): Conformational Rigidity

    Conversely, DADB18C6 relies strictly on six oxygen atoms for core coordination. The integration of two fused benzene rings into the macrocyclic backbone restricts conformational flexibility, pre-organizing the cavity to a highly specific diameter of 2.6–3.2 Å[3]. This rigid architecture acts as a precise size-exclusion filter, demonstrating exceptional affinity for larger cations like Cs⁺ (ionic radius ~3.34 Å) with theoretical adsorption energies reaching -395.72 kJ/mol[3].

    Furthermore, the peripheral amino groups serve as robust synthetic handles. Unlike aza-crowns where the functional handle is part of the binding cavity, DADB18C6 can be condensed into Schiff bases or grafted onto graphene oxide without compromising the electron density or geometry of the central polyether ring[3][4].

    G Root Macrocyclic Ionophores Aza Aza-Crown Ethers (N, O Donors) Root->Aza DADB Diaminodibenzo-18-Crown-6 (O Donors, Peripheral NH2) Root->DADB Aza_Mech Protonation of N-atom (pH-Responsive) Aza->Aza_Mech DADB_Mech Rigid 2.6-3.2 Å Cavity (Size-Exclusion) DADB->DADB_Mech Aza_App Fluorescent Biosensors & Switchable Catalysis Aza_Mech->Aza_App DADB_App Cs+/K+ Extraction & Schiff Base Polymers DADB_Mech->DADB_App

    Structural and functional divergence of crown ether derivatives.

    Quantitative Performance Comparison

    To facilitate objective selection, the following table summarizes the physicochemical properties and performance metrics of both macrocycle classes based on recent empirical data.

    MetricAza-Crown Ethers (e.g., Aza-15-Crown-5)Diaminodibenzo-18-Crown-6 (DADB18C6)
    Primary Donor Atoms Mixed (O and N)Uniform (O only)
    Cavity Flexibility High (Induced fit upon binding)Low (Pre-organized by dibenzo rings)
    Target Cations Li⁺, Na⁺, Transition MetalsK⁺, Cs⁺, Rb⁺
    Binding Modulators pH (Protonation), Redox stateCavity size matching, Solvent polarity
    Functionalization Site Core macrocycle (Nitrogen atom)Peripheral rings (Amino groups)
    Key Applications Fluorescent biosensors, Ion channel mimicsNuclear waste remediation, Solid-phase extraction

    Self-Validating Experimental Workflows

    Protocol 1: Determining Aza-Crown Binding Affinity via UV-Vis Titration

    Causality: UV-Vis spectrophotometry is selected because the complexation of a metal ion to the aza-crown nitrogen disrupts Photoinduced Electron Transfer (PET) to an attached chromophore, resulting in a measurable spectral shift[5].

    • Stock Preparation: Prepare a 1.0×10−5 M stock solution of the aza-crown ether in anhydrous acetonitrile. Prepare a 1.0×10−2 M stock of the target metal perchlorate (e.g., LiClO₄). Reasoning: Anhydrous conditions prevent competitive binding from water molecules.

    • Incremental Titration: Transfer 2.0 mL of the host solution to a quartz cuvette. Add the metal stock in 2.0 µL increments. Maintain the host concentration by spiking the metal stock with an equivalent concentration of the host.

    • Spectral Acquisition: Record the absorption spectrum (200–600 nm) after each addition, allowing 2 minutes for equilibrium.

    • System Validation (Quality Control): Analyze the overlaid spectra for sharp isosbestic points . Reasoning: The presence of clean isosbestic points mathematically validates that only two absorbing species (free host and 1:1 complex) exist in equilibrium, ruling out aggregation or higher-order stoichiometries.

    • Data Fitting: Extract the absorbance at the λmax​ of the complex and fit the isotherm using a non-linear 1:1 binding model to calculate the association constant ( Ka​ ).

    Workflow Prep 1. Prepare Stock (Host & Guest) Titrate 2. Incremental Titration Prep->Titrate Scan 3. UV-Vis Spectral Scan Titrate->Scan Validate 4. Isosbestic Point Validation Scan->Validate Calc 5. Non-Linear Curve Fitting (Ka) Validate->Calc

    Self-validating UV-Vis titration workflow for binding affinity.

    Protocol 2: Solid-Phase Extraction of Cs⁺ using DADB18C6-Grafted Resins

    Causality: DADB18C6 is grafted onto a solid matrix (e.g., cellulose or graphene) to maximize surface area while utilizing the rigid 18-crown-6 cavity for selective Cs⁺ capture from highly acidic aqueous solutions (mimicking nuclear waste)[3].

    • Matrix Functionalization: React the peripheral amino groups of DADB18C6 with an aldehyde-functionalized solid support via Schiff base condensation to form a covalently bound resin[4][6].

    • Batch Adsorption: Suspend 50 mg of the DADB18C6-resin in 50 mL of an aqueous solution containing 100 ppm Cs⁺ (adjusted to pH 2.0 with HNO₃). Agitate at 298 K for 120 minutes.

    • Phase Separation: Isolate the loaded resin via vacuum filtration (0.45 µm PTFE membrane). Retain the filtrate (raffinate).

    • Acid Stripping: Elute the captured Cs⁺ from the resin using 10 mL of 0.5 M HCl.

    • System Validation (Mass Balance): Quantify the Cs⁺ concentration in both the raffinate and the acidic eluate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Reasoning: A self-validating extraction protocol requires that the mass of Cs⁺ depleted from the feed exactly matches the mass recovered in the eluate. Discrepancies indicate non-specific binding to the container or incomplete elution.

    References

    • A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications Source: nih.gov URL:[Link]

    • Organometallic Elaboration as a Strategy for Tuning the Supramolecular Characteristics of Aza-Crown Ethers Source: acs.org URL:[Link]

    • SYNTHESIS OF TERTIARY ACETYLENIC ALCOHOLS DIBENZO-18-CROWN-6 FROM 4´, 4´´-DIAMINODIBENZO-18-CROWN-6 Source: cyberleninka.ru URL:[Link]

    • Synthesis and Characterization of a Crown Ether Schiff Base and its Reactivity with Metal Ions Source: researchgate.net URL:[Link]

    • Construction of 4,5 '- diaminodibenzo-18-crown-6-grafted graphene cellulose composite aerogel for efficient and selective adsorption of Cs+ from acidic aqueous solution Source: researchgate.net URL:[Link]

    Sources

    Validation

    Comparative study of crown ethers for ammonium ion binding

    An in-depth understanding of host-guest chemistry is critical for researchers developing advanced chemical sensors, phase-transfer catalysts, and targeted drug delivery systems. Among synthetic receptors, crown ethers re...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth understanding of host-guest chemistry is critical for researchers developing advanced chemical sensors, phase-transfer catalysts, and targeted drug delivery systems. Among synthetic receptors, crown ethers remain the gold standard for the molecular recognition of primary ammonium ions ( RNH3+​ ).

    As an Application Scientist, I frequently evaluate different macrocyclic scaffolds to optimize binding thermodynamics and environmental stability. This guide provides an objective, data-driven comparison of three primary macrocyclic architectures: 18-Crown-6 (18C6) , Dibenzo-18-Crown-6 (DB18C6) , and Aza-/Diaza-18-Crown-6 . By examining their structural causality, thermodynamic performance, and solvent dependencies, this guide will help you select the optimal receptor for your specific application.

    Mechanistic Foundations of Ammonium Recognition

    The high affinity of 18-crown-6 derivatives for primary ammonium ions is fundamentally driven by structural and symmetry complementarity. The RNH3+​ group possesses C3v​ symmetry, which perfectly complements the D3d​ symmetrical complexing conformation of the 18-crown-6 macrocycle[1].

    When the ammonium ion docks into the 2.6–3.2 Å cavity of the crown ether, it forms a highly stabilized complex via a three-point hydrogen-bonding network. The three N+−H protons act as hydrogen bond donors, interacting directly with the alternating ether oxygen atoms (acceptors) of the macrocycle[2].

    AmmoniumBinding Ammonium Primary Ammonium (C3v Symmetry) Complex Host-Guest Complex (Hydrogen Bonded) Ammonium->Complex N+-H Donors Crown 18-Crown-6 Scaffold (D3d Symmetry) Crown->Complex Ether O Acceptors Solvent Solvent Competition (e.g., H2O vs MeOH) Solvent->Complex Attenuates K_a

    Logical flow of host-guest complexation between ammonium ions and crown ethers.

    Comparative Analysis of Crown Ether Scaffolds

    18-Crown-6 (18C6): The Baseline Standard

    Unsubstituted 18C6 offers the highest baseline flexibility, allowing the macrocycle to undergo necessary conformational changes to wrap around the guest ion. Because all six heteroatoms are highly electronegative aliphatic ether oxygens, it provides maximum Lewis basicity, resulting in strong hydrogen bonding and ion-dipole interactions[2].

    Dibenzo-18-Crown-6 (DB18C6): The Lipophilic Variant

    DB18C6 introduces two aromatic rings into the macrocyclic backbone. While this significantly increases the molecule's lipophilicity—making it ideal for phase-transfer catalysis and ion-selective electrodes—it comes at a thermodynamic cost.

    • The Causality of Reduced Affinity: The aromatic rings withdraw electron density from the adjacent ether oxygens via resonance, reducing their Lewis basicity. Furthermore, the bulky benzo groups increase the rigidity of the macrocycle, imposing an entropic penalty by restricting the molecule's ability to adopt the optimal D3d​ binding conformation[3]. Consequently, DB18C6 typically exhibits binding constants 1 to 1.5 orders of magnitude lower than 18C6[3].

    Aza- and Diaza-18-Crown-6: The Functionalizable Anchors

    Replacing one or two oxygen atoms with nitrogen creates aza- or diaza-crown ethers. While nitrogen is a softer donor than oxygen, its primary advantage lies in its synthetic utility. The secondary amine can be easily functionalized with side arms (e.g., polyether chains or fluorophores) to create lariat ethers [2].

    • The Causality of Enhanced Binding: These side arms provide three-dimensional preorganization, effectively converting a 2D macrocycle into a 3D cryptand-like cavity. This "spherical recognition" shields the ammonium guest from solvent competition, often resulting in a 7- to 10-fold enhancement in binding affinity compared to the parent 18C6[4].

    Thermodynamic Data and Solvent Effects

    The binding affinity ( logK ) of crown ethers is highly dependent on the solvent environment. Solvents that act as strong hydrogen bond donors or acceptors (like water or DMSO) aggressively compete with the crown ether for the ammonium protons, drastically attenuating the association constant[2].

    Table 1: Comparative Binding Constants ( logK ) for Crown Ether Scaffolds

    Crown Ether VariantGuest CationSolvent EnvironmentBinding Constant ( logK )Mechanistic Note
    18-Crown-6 BenzylammoniumMethanol4.22Optimal H-bonding environment; low competition[2].
    18-Crown-6 BenzylammoniumWater1.44Severe attenuation due to competitive aqueous H-bonding[2].
    18-Crown-6 BenzylammoniumDMSO1.34DMSO acts as a strong competitive H-bond acceptor[2].
    Dibenzo-18-Crown-6 K+ (Proxy)Methanol5.00 (vs 6.10 for 18C6)Resonance reduces oxygen basicity; rigidity limits fit[3].
    Diaza-18-Crown-6 Aromatic AmmoniumWater~7–10x higher than 18C6Lariat side-arms provide 3D cryptand-like shielding[4].

    Self-Validating Experimental Protocols

    To accurately determine the binding affinities and structural mechanics of these complexes, researchers must employ orthogonal analytical techniques. Below are the field-proven methodologies for quantifying these interactions.

    Protocol 1: Isothermal Titration Calorimetry (ITC)

    ITC is the premier technique for determining the complete thermodynamic signature ( ΔG , ΔH , −TΔS , and Ka​ ) of the binding event in a single experiment.

    • Preparation: Thoroughly dry the crown ether (Host) and the ammonium salt (Guest) under a vacuum. Dissolve both in the exact same batch of anhydrous solvent (e.g., Methanol) to prevent massive heats of dilution.

    • Concentration Optimization: Set the Host concentration in the sample cell to ~1 mM. Set the Guest concentration in the injection syringe to 10–15 mM (roughly 10x the Host concentration to ensure full saturation).

    • Titration Execution: Program the ITC to perform 25–30 injections of 10 µL each, with a 150-second spacing between injections to allow the baseline to restabilize.

    • Self-Validation Checkpoint (The "C-value"): Calculate the Wiseman c -value ( c=Ka​×[Host]×n ). A valid, fit-ready curve requires a c -value between 10 and 100. If c<1 , the curve will be too flat; if c>1000 , it will be a step-function. Adjust concentrations accordingly.

    • Data Fitting: Integrate the heat peaks and fit the data to an independent binding model to extract ΔH and Ka​ .

    Protocol 2: 1H NMR Titration

    While ITC provides thermodynamics, NMR provides atom-specific structural resolution, confirming exactly which protons are involved in the hydrogen-bonding network.

    NMRTitration Prep 1. Prepare Solutions Titration 2. Stepwise Addition Prep->Titration NMR 3. Record 1H NMR Spectra Titration->NMR Analysis 4. Track Shift (Δδ) NMR->Analysis Fit 5. Non-linear Curve Fitting Analysis->Fit

    Step-by-step workflow for determining binding constants via 1H NMR titration.

    • Sample Preparation: Prepare a 2.0 mM solution of the Host in a deuterated solvent (e.g., CD3​OD ). Prepare a 50 mM solution of the Guest using the 2.0 mM Host solution as the solvent.

      • Causality: Using the Host solution to dissolve the Guest ensures that the Host concentration remains perfectly constant throughout the titration, eliminating dilution errors.

    • Titration: Transfer 500 µL of the Host solution into an NMR tube. Record the baseline 1H NMR spectrum.

    • Stepwise Addition: Add aliquots of the Guest solution (e.g., 5 µL, 10 µL, 20 µL...) to the NMR tube. Invert to mix, and record the spectrum after each addition. Continue until the Guest is in a 5- to 10-fold excess.

    • Self-Validation Checkpoint (Job's Plot): Before fitting the data, perform a continuous variation method (Job's Plot) by varying the mole fractions of Host and Guest while keeping the total concentration constant. The apex of the curve must occur at a 0.5 mole fraction to validate a 1:1 binding stoichiometry[2].

    • Data Analysis: Track the chemical shift ( Δδ ) of the macrocyclic ether protons (typically around 3.5–3.7 ppm). Plot Δδ against the Guest concentration and apply a non-linear regression fitting algorithm to extract the association constant ( Ka​ ).

    Sources

    Comparative

    Comparing analytical methods for the detection of lead (II) ions

    Title: A Senior Application Scientist’s Guide to Lead (II) Detection: Comparing Analytical and Biosensing Methodologies As a Senior Application Scientist, I frequently consult with drug development professionals and envi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: A Senior Application Scientist’s Guide to Lead (II) Detection: Comparing Analytical and Biosensing Methodologies

    As a Senior Application Scientist, I frequently consult with drug development professionals and environmental toxicologists on the optimal strategy for heavy metal quantification. Lead (Pb²⁺) presents a unique analytical challenge due to its extreme toxicity—necessitating parts-per-billion (ppb) or parts-per-trillion (ppt) sensitivity—and its tendency to complex with complex organic matrices.

    Selecting the right analytical method requires balancing absolute sensitivity against matrix complexity, throughput, and the need for field deployment. This guide provides an objective, data-driven comparison of three distinct analytical paradigms: Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Anodic Stripping Voltammetry (ASV), and DNAzyme-based Biosensors.

    Quantitative Performance Comparison

    Before diving into the mechanistic workflows, it is crucial to understand the operational parameters of each method. The table below summarizes the core performance metrics based on field-proven data.

    Analytical MethodLimit of Detection (LOD)Dynamic RangeCost per SamplePortabilitySample Prep Complexity
    ICP-MS < 10 pptppt to ppm (10⁶)HighBenchtop onlyHigh (Acid digestion)
    ASV ~0.1 - 1 ppbppb to ppm (10³)LowField-deployableLow (Buffer addition)
    DNAzyme Biosensor ~0.5 - 10 ppbppb to ppm (10³)MediumField-deployableLow (Direct incubation)

    Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

    The Clinical and Regulatory Gold Standard

    ICP-MS remains the benchmark for trace elemental analysis in clinical and regulatory laboratories due to its exceptional sensitivity and multiplexing capabilities[1].

    Causality & Mechanism: Samples are aerosolized and introduced into an argon plasma (6000–10000 K), which atomizes and ionizes the lead. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). Because lead has multiple isotopes (²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb), ICP-MS can perform isotope dilution analysis, providing unparalleled accuracy that is immune to partial sample loss during preparation[1].

    Protocol: Whole Blood / Wastewater Analysis

    • Acidification: Add 67-69% Optima-grade HNO₃ to the sample to achieve a pH < 1[2].

      • Causality: Nitric acid digests organic matrices and prevents Pb²⁺ from adsorbing to the walls of the plastic containers, ensuring all lead remains in the aqueous phase.

    • Internal Standardization: Spike the sample with a known concentration of Bismuth (²⁰⁹Bi) or Yttrium (⁸⁹Y).

    • Nebulization & Ionization: Introduce the sample via a concentric nebulizer into the argon plasma.

    • Detection: Monitor m/z 206, 207, and 208 using a secondary electron multiplier.

    • Self-Validation Checkpoint: The internal standard (Bi or Y) acts as a self-validating control. It corrects for physical matrix effects (e.g., viscosity differences) and instrument drift over the run. If the internal standard signal drops by >20%, the system automatically flags the sample for matrix suppression, invalidating the run and prompting sample dilution.

    Anodic Stripping Voltammetry (ASV)

    The Field-Ready Workhorse

    ASV is a powerful electrochemical technique that rivals ICP-MS in sensitivity but utilizes portable, highly cost-effective instrumentation[3].

    Causality & Mechanism: ASV relies on a two-step process: electrolytic pre-concentration followed by oxidative stripping. By applying a highly negative potential, Pb²⁺ is reduced to solid Pb⁰ and amalgamated onto a working electrode (often a bismuth or mercury film). The potential is then swept positively, "stripping" the lead back into solution as Pb²⁺[2]. The resulting oxidative current peak is directly proportional to the lead concentration. The pre-concentration step is the physical cause of ASV's ultra-low detection limits[3].

    ASV_Workflow A 1. Sample Prep (Acetate Buffer pH 5.0) B 2. Deposition Phase (Reduction to Pb0 at -1.2V) A->B C 3. Equilibration (Stirring Off, 10s quiet time) B->C D 4. Anodic Stripping (Sweep to -0.3V, Oxidation) C->D E 5. Current Measurement (Peak height proportional to Pb2+) D->E

    Step-by-step electrochemical workflow for Anodic Stripping Voltammetry (ASV).

    Protocol: Field Water Analysis

    • Electrolyte Addition: Mix 9 mL of the water sample with 1 mL of 2.0 M acetate buffer (pH 5.0)[2].

      • Causality: The buffer provides the necessary ionic conductivity and optimal pH for the reduction of Pb²⁺ without precipitating insoluble lead hydroxide.

    • Pre-concentration: Apply a potential of -1.2 V (vs Ag/AgCl) for 120 seconds while actively stirring[2].

      • Causality: Stirring maximizes the mass transport of trace Pb²⁺ to the electrode surface for reduction.

    • Equilibration: Turn off stirring and hold the potential for 10 seconds[2].

      • Causality: This allows the solution to become quiescent, preventing convective noise during the sensitive measurement phase.

    • Stripping (Measurement): Sweep the potential from -1.1 V to -0.3 V using Square Wave or Differential Pulse voltammetry[2].

    • Self-Validation Checkpoint: Utilize the Standard Addition method. After the initial reading, spike the sample with a known Pb²⁺ standard (e.g., 50 ppb) and re-measure. A linear, proportional increase in the peak current validates the absence of uncorrected matrix interferences, proving the sensor surface is uncompromised[3].

    DNAzyme-Based Biosensors

    The Highly Specific Innovator

    Functional nucleic acids, specifically DNAzymes (like the 8-17 or GR-5 variants), have revolutionized optical lead detection by offering highly specific, label-free, or optically labeled alternatives[4].

    Causality & Mechanism: A DNAzyme sensor consists of an enzyme strand and a substrate strand hybridized into a duplex[5]. The substrate strand contains a single ribonucleoside adenosine (rA) flanked by a fluorophore and a quencher[4]. When Pb²⁺ is present, it acts as a specific cofactor, inducing a 3D conformational change that catalyzes the hydrolytic cleavage of the substrate strand exactly at the rA position[4]. The cleavage causes the shorter fragment carrying the fluorophore to dissociate, removing it from the quencher's proximity and generating a massive fluorescent signal.

    DNAzyme_Pathway A Inactive DNAzyme Duplex (Fluorophore Quenched) B Pb(II) Target Binding (Specific Ion Coordination) A->B C Catalytic Cleavage (Hydrolysis at rA position) B->C D Fragment Dissociation (Duplex Destabilization) C->D E Fluorescence Emission (Optical Signal Readout) D->E

    Mechanism of Pb(II)-induced catalytic cleavage and optical signal generation.

    Protocol: Environmental Water Screening

    • Sensor Preparation: Mix 5.0 μM of the enzyme strand and substrate strand in a 25 mM Tris-acetate buffer containing 300 mM NaCl (pH 7.2)[5]. Heat to 75 °C for 5 minutes, then cool slowly to room temperature[5].

      • Causality: Heating denatures random secondary structures, and slow cooling ensures proper thermodynamic annealing of the DNAzyme duplex.

    • Sample Incubation: Add the water sample to the DNAzyme solution and incubate at room temperature for 10-15 minutes.

    • Signal Readout: Measure fluorescence (e.g., Cy3 or Thiazole Orange emission) using a fluorometer or optical reader[4].

    • Self-Validation Checkpoint: Run a parallel assay spiked with 50 μM of competing divalent ions (e.g., Mg²⁺, Ca²⁺, Zn²⁺)[5]. A lack of fluorescence in this control well self-validates the sensor's exclusive selectivity for Pb²⁺, proving the signal is not a false positive caused by environmental water hardness.

    Conclusion

    For high-throughput clinical diagnostics and absolute regulatory compliance, ICP-MS is unmatched in its accuracy and multi-elemental scope. However, for decentralized testing or resource-limited environments, ASV provides quantitative, ppb-level sensitivity at a fraction of the capital cost. Meanwhile, DNAzyme biosensors offer an elegant, highly selective screening tool that excels in rapid environmental monitoring without the need for harsh acidic sample preparation or complex electrochemistry.

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    The Discerning Host: A Comparative Guide to the Selectivity of Dibenzo-18-Crown-6 for Alkali and Alkaline Earth Metals

    In the intricate world of supramolecular chemistry, the ability of a host molecule to selectively bind a specific guest from a mixture of chemically similar species is of paramount importance. This principle underpins a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the intricate world of supramolecular chemistry, the ability of a host molecule to selectively bind a specific guest from a mixture of chemically similar species is of paramount importance. This principle underpins a vast array of applications, from environmental remediation and chemical separations to the development of sophisticated sensors and drug delivery systems. Dibenzo-18-crown-6 (DB18C6), a macrocyclic polyether, stands as a classic example of a host molecule exhibiting remarkable selectivity in its interactions with metal cations. This guide provides an in-depth comparison of the binding selectivity of DB18C6 for various alkali and alkaline earth metals, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in harnessing its unique properties.

    The Bedrock of Selectivity: A Tale of Size, Solvation, and Structure

    The selective binding of metal cations by crown ethers is a nuanced interplay of several factors, moving beyond a simple "lock-and-key" analogy. While the relative sizes of the cation and the crown ether's cavity (the "hole-size" concept) provide a foundational understanding, the true determinants of selectivity in solution are more complex.[1][2]

    In the gas phase, where the influence of a solvent is absent, the binding affinity of DB18C6 is typically strongest for the smallest alkali metal cations, such as Li+ and Na+.[2] This is due to the stronger electrostatic interactions between the cation and the oxygen atoms of the crown ether. However, in solution, this trend is often reversed, with K+ being the preferred guest among the alkali metals.[2] This reversal underscores the critical role of solvation.

    The binding process in solution is a competitive equilibrium where solvent molecules and the crown ether vie for the metal cation.[2] For a complex to form, the energy gained from the interaction between the cation and the crown ether must overcome the energy penalty of desolvating the cation. Smaller ions have a higher charge density and are more strongly solvated, making their desolvation more energetically demanding. Thus, the selectivity of DB18C6 in solution is a delicate thermodynamic balance between the intrinsic binding energy of the cation to the crown ether and the desolvation energies of the cation and the complex itself.

    The structural rigidity of DB18C6, conferred by the two benzo groups, also plays a role in its selectivity. Compared to the more flexible 18-crown-6, the dibenzo derivative has a more pre-organized cavity, which can lead to more specific interactions.

    G cluster_alkali Alkali Metals cluster_alkaline_earth Alkaline Earth Metals Li+ Li+ DB18C6 DB18C6 Cavity (2.6-3.2 Å) Li+->DB18C6 Poor Fit Na+ Na+ Na+->DB18C6 Moderate Fit K+ K+ K+->DB18C6 Strong Fit Rb+ Rb+ Cs+ Cs+ Mg2+ Mg2+ Mg2+->DB18C6 Poor Fit Ca2+ Ca2+ Ca2+->DB18C6 Moderate Fit Sr2+ Sr2+ Sr2+->DB18C6 Good Fit Ba2+ Ba2+ Ba2+->DB18C6 Good Fit

    Caption: Cation-Cavity Size Relationship for DB18C6.

    Comparative Data Analysis: A Quantitative Look at Selectivity

    The stability of the complex formed between a metal cation (Mⁿ⁺) and DB18C6 (L) is quantified by the stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex and thus a stronger binding affinity. The following table presents a compilation of experimentally determined log K values for the 1:1 complexes of DB18C6 with various alkali and alkaline earth metal cations in methanol. Methanol is a commonly used solvent for such studies, allowing for a consistent comparison.

    CationIonic Radius (Å)log K in Methanol
    Alkali Metals
    Li⁺0.76< 2.0
    Na⁺1.024.30
    K⁺1.385.00
    Alkaline Earth Metals
    Mg²⁺0.723.31
    Ca²⁺1.003.87
    Sr²⁺1.184.93
    Ba²⁺1.355.48

    Data sourced from Hanna, G.; Hisaindee, S.; Saad, H. (2004).[3]

    From this data, several key trends emerge:

    • Peak Selectivity for K⁺ among Alkali Metals: In methanol, DB18C6 shows a clear preference for K⁺ over Na⁺, with the binding of Li⁺ being significantly weaker. This aligns with the "best-fit" concept, where the ionic radius of K⁺ (1.38 Å) is optimally accommodated by the cavity of DB18C6 (2.6-3.2 Å).

    • Stronger Binding of Alkaline Earth Metals: Interestingly, the log K values for the larger alkaline earth metals (Sr²⁺ and Ba²⁺) are comparable to or even greater than that for K⁺. The higher charge density of the divalent cations leads to stronger electrostatic interactions with the oxygen donor atoms of the crown ether, contributing to the formation of more stable complexes.

    • Size-Dependent Affinity within Alkaline Earth Metals: A clear trend is observed within the alkaline earth metal series, with the stability of the complex increasing with increasing ionic radius: Ba²⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺.[3] This suggests that for these divalent cations in this solvent system, a larger ionic size leads to a better fit within the DB18C6 cavity.

    Experimental Protocol: Determining Stability Constants via UV-Vis Spectrophotometric Titration

    A reliable and widely used method for determining the binding constants of crown ether-metal complexes is UV-Vis spectrophotometric titration.[3] This technique relies on the change in the electronic absorption spectrum of the chromophoric crown ether upon complexation with a non-absorbing metal ion. The benzo groups in DB18C6 provide the necessary chromophore for this analysis.

    Objective: To determine the stability constant (K) for the 1:1 complex formation between DB18C6 and a metal cation in methanol.

    Materials and Reagents:

    • Dibenzo-18-crown-6 (high purity)

    • Metal salt (e.g., KCl, BaCl₂) (anhydrous, high purity)

    • Methanol (spectroscopic grade)

    • Volumetric flasks and pipettes (Class A)

    • Quartz cuvettes (1 cm path length)

    • UV-Vis spectrophotometer

    Procedure:

    • Solution Preparation:

      • Prepare a stock solution of DB18C6 in methanol at a known concentration (e.g., 1.0 x 10⁻⁴ M).

      • Prepare a stock solution of the metal salt in methanol at a significantly higher concentration (e.g., 1.0 x 10⁻² M). The higher concentration of the titrant minimizes dilution effects.

    • Spectrophotometric Measurement:

      • Record the UV-Vis spectrum of the DB18C6 solution in a quartz cuvette from approximately 250 nm to 350 nm. This will serve as the initial spectrum (zero addition of metal salt).

      • Add a small, precise aliquot of the metal salt stock solution to the cuvette containing the DB18C6 solution.

      • Mix the solution thoroughly and allow it to equilibrate for a few minutes.

      • Record the UV-Vis spectrum of the resulting solution.

    • Titration:

      • Repeat step 2 with successive additions of the metal salt stock solution, recording the spectrum after each addition. Continue the additions until no further significant changes in the spectrum are observed, indicating that the complex formation is nearing completion.

    • Data Analysis:

      • Monitor the change in absorbance at a wavelength where the spectral change upon complexation is maximal.

      • Correct the absorbance data for dilution at each titration point.

      • The 1:1 binding isotherm can be analyzed using non-linear regression analysis software to fit the absorbance data to the appropriate binding model and calculate the stability constant (K).

    G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare DB18C6 Stock Solution C Record Initial UV-Vis Spectrum of DB18C6 A->C B Prepare Metal Salt Stock Solution D Add Aliquot of Metal Salt Solution B->D C->D E Equilibrate and Record Spectrum D->E F Repeat Additions Until Saturation E->F G Monitor Absorbance Change at λmax F->G H Correct for Dilution G->H I Non-linear Regression Analysis H->I J Determine Stability Constant (K) I->J

    Caption: Experimental Workflow for UV-Vis Titration.

    Applications Driven by Selectivity

    The selective binding properties of DB18C6 have been exploited in a variety of scientific and technological applications:

    • Ion-Selective Electrodes: The high selectivity for K⁺ makes DB18C6 an excellent ionophore in the construction of potassium-selective electrodes for clinical and environmental analysis.

    • Separation Science: DB18C6 can be incorporated into stationary phases for chromatography or used in liquid-liquid extraction processes to selectively separate specific metal ions from complex mixtures.

    • Phase Transfer Catalysis: By encapsulating a cation, DB18C6 can transport it from an aqueous phase to an organic phase, thereby accelerating reactions involving the corresponding anion.

    Conclusion

    Dibenzo-18-crown-6 demonstrates a well-defined and predictable selectivity for alkali and alkaline earth metal cations. While the "hole-size" concept provides a useful starting point, the ultimate selectivity observed in solution is governed by a complex interplay of cation size, charge density, and solvation effects. Experimental data in methanol reveals a strong preference for K⁺ among the alkali metals and an even greater affinity for Ba²⁺ among the alkaline earth metals. This nuanced selectivity, quantifiable through techniques such as UV-Vis spectrophotometric titration, forms the basis for the wide-ranging applications of this remarkable macrocyclic host. Understanding these fundamental principles of molecular recognition is crucial for the rational design of new host-guest systems with tailored properties for applications in chemistry, biology, and materials science.

    References

    • Cho, Y., Choe, J. C., & Kim, S. K. (2012). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. BMC Biophysics, 5(1), 1-10. [Link]

    • Gokel, G. W. (2017). Chapter 3: Synthetic Receptors for Alkali Metal Cations. In Macrocyclic and Supramolecular Chemistry: How Izatt-Christensen Award Winners Shaped the Field. Royal Society of Chemistry. [Link]

    • Hanna, G., Hisaindee, S., & Saad, H. (2004). Competitive Potentiometric Study of a Series of 18-crown-6 with Some Alkali and Alkaline Earth Metal Ions in Methanol Using an Ag+/Ag Electrode. Turkish Journal of Chemistry, 28(4), 461-471. [Link]

    • Kim, J. Y., Lee, J. W., Lee, S. J., Kim, H. J., & Kim, S. K. (2010). Ultraviolet photodepletion spectroscopy of dibenzo-18-crown-6-ether complexes with alkaline Earth metal divalent cations. The Journal of Physical Chemistry A, 114(42), 11138-11143. [Link]

    • Sway, M. I., & Abushamleh, A. S. (2001). Molar Conductance of the Complexes of 18-Crown-6 with Alkaline Earth Metal Ions in Methanol + Water. Journal of Chemical & Engineering Data, 46(4), 844-848. [Link]

    • Thordarson, P. (2011). A Practical Guide for the Determination of Binding Constants. Chemical Society Reviews, 40(3), 1305-1323. [Link]

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    Retrosynthesis Analysis

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    Method

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    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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    Feasible Synthetic Routes

    Reactant of Route 1
    4,5''-Diaminodibenzo-18-crown-6 (catalog # 1216B)
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    4,5''-Diaminodibenzo-18-crown-6 (catalog # 1216B)
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